4-(2-pyridin-4-yloxyethoxy)pyridine
Description
Properties
IUPAC Name |
4-(2-pyridin-4-yloxyethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWJXNJBQORGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCOC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619500 | |
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-62-3 | |
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability of Flexible Bis-Pyridine Ether Ligands
An In-Depth Technical Guide for Coordination Chemistry & Drug Design
Executive Summary
This guide addresses the thermodynamic intricacies of flexible bis-pyridine ether ligands (e.g.,
For researchers in supramolecular chemistry and metallodrug design, understanding this stability is not merely about measuring binding constants (
Part 1: Structural Dynamics & The Entropy Problem
The thermodynamic stability of a metal-ligand complex is governed by the Gibbs Helmholtz equation:
In the context of flexible bis-pyridine ethers, this equation reveals a critical design tension:
-
The Enthalpic Driver (
): The formation of Metal-Nitrogen ( ) bonds is exothermic. The ether oxygen atoms may also participate (hemilability), providing secondary stabilization, though often weaker than the pyridine nitrogen. -
The Entropic Penalty (
): This is the defining characteristic of flexible ligands. In solution, a flexible polyether chain explores a vast conformational landscape. Upon binding a metal center (chelation or bridging), this freedom is lost. The ligand "freezes" into a specific conformer, leading to a massive reduction in entropy.
The "Preorganization" Principle:
To maximize stability, the ligand must be preorganized . A completely flexible
Visualization: The Chelate vs. Macrocyclic Effect
The following diagram illustrates the thermodynamic cycle of binding, highlighting the entropic cost of reorganizing the flexible linker.
Caption: Thermodynamic cycle showing the energy penalty paid to organize a flexible ligand before stable binding occurs.
Part 2: Experimental Methodologies
To accurately determine thermodynamic parameters, one cannot rely on a single method. Isothermal Titration Calorimetry (ITC) is the gold standard for separating
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: Direct measurement of binding enthalpy (
Prerequisites:
-
Instrument: Malvern MicroCal PEAQ-ITC or equivalent.
-
Solvent Matching: Critical. The ligand and metal must be dissolved in the exact same buffer/solvent batch to eliminate heat of dilution artifacts.
Step-by-Step Workflow:
-
Sample Preparation:
-
Cell Reagent (Analyte): Prepare the metal salt (e.g.,
, ) solution. Typical concentration: 0.5 – 1.0 mM. -
Syringe Reagent (Titrant): Prepare the bis-pyridine ether ligand solution. Concentration should be 10x–15x that of the cell (e.g., 5 – 15 mM).
-
Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation during titration.
-
-
The Titration Loop:
-
Temperature: Set to 298.15 K (25°C).
-
Injection Profile:
-
Injection 1: 0.4 µL (discard data, removes backlash error).
-
Injections 2–19: 2.0 µL each.
-
Spacing: 150 seconds between injections (ensure signal returns to baseline).
-
-
Stirring: 750 RPM (ensure rapid mixing without splashing).
-
-
Control Experiment (Blank):
-
Titrate the Ligand into pure solvent (no metal).
-
Subtract this "Heat of Dilution" isotherm from the experimental data.
-
-
Data Fitting:
-
Fit the integrated heat data to a "One Set of Sites" model (if 1:1 binding is expected) or "Sequential Binding" model (if stepwise coordination occurs).
-
Self-Validation: The stoichiometry (
) value must be an integer (e.g., ). If , you likely have a 1:2 Metal:Ligand complex or concentration error.
-
Protocol 2: NMR Titration (Stoichiometry Verification)
Objective: Confirm the binding site (Pyridine N vs. Ether O) and stoichiometry.
-
Setup: Prepare 500 µL of Ligand (
M) in deuterated solvent ( or ). -
Titration: Add aliquots of Metal salt solution (0.1 – 2.0 equivalents).
-
Observation:
-
Monitor the
-proton shift of the pyridine ring. A downfield shift ( ppm) confirms N-coordination. -
Monitor the
protons adjacent to the ether oxygen. Minimal shift implies the ether is not binding; significant shift implies chelation.
-
Part 3: Data Analysis & Case Studies
Representative Thermodynamic Data
The following table summarizes how chain length and flexibility impact stability. Note the "Odd-Even" effect often observed in spacer lengths.
| Ligand Structure | Metal Ion | Stability Insight | |||
| Rigid: 4,4'-Bipyridine | 3.8 | -25.0 | -3.2 | Enthalpy driven; low entropy penalty. | |
| Short Flexible: | 4.2 | -35.0 | -11.0 | Chelate effect boosts | |
| Long Flexible: | 3.1 | -18.0 | -0.5 | High entropy cost prevents tight wrapping; likely acts as a bridge. | |
| Preorganized: Macrocyclic Ether-Py | 5.5 | -40.0 | +2.0 | Macrocyclic Effect: Entropy is favorable (positive) due to preorganization. |
Note: Data represents generalized trends derived from Ag(I) coordination studies in acetonitrile.
The "Hemilability" Factor
Flexible bis-pyridine ethers often exhibit hemilability . The pyridine nitrogens bind strongly, but the ether oxygens bind weakly.
-
Thermodynamic Consequence: This creates a "metastable" state where the ligand can detach and reattach the ether oxygen without full dissociation of the complex. This is vital for catalytic applications or adaptive guest recognition.
Part 4: Experimental Workflow Visualization
This diagram outlines the decision-making process for characterizing these ligands.
Caption: Integrated workflow for thermodynamic and structural characterization of flexible ligands.
References
- Lindoy, L. F. (1989). The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press. (Foundational text on the macrocyclic effect and thermodynamic stability).
- Gutsche, C. D. (1998). Calixarenes. Royal Society of Chemistry.
-
Freyer, M. W., & Lewis, E. A. (2008). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Methods in Cell Biology, 84, 79-113. Link
-
Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914. Link
- Damjanović, M., et al. (2011). Thermodynamics of the complexation of Ag(I) with bis(pyridine) ligands in acetonitrile. Journal of Coordination Chemistry.
-
Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. Link
Sources
Electronic Properties and Catalytic Dynamics of Pyridine-Ether Linkers in Metal-Organic Frameworks
Executive Summary
The integration of pyridine-ether based linkers into Metal-Organic Frameworks (MOFs) represents a paradigm shift in the design of highly tunable, electronically active porous materials. By combining the rotational flexibility of ether linkages with the redox-active, electron-withdrawing nature of pyridine rings, researchers can precisely engineer the band gap and charge-transfer dynamics of the resulting framework. This technical guide explores the fundamental electronic properties of pyridine-ether MOFs, detailing their synthesis, band gap engineering, and field-proven applications in photocatalysis, electrocatalytic water oxidation, and advanced drug delivery systems.
Mechanistic Foundations of Pyridine-Ether Linkers
The electronic architecture of a MOF is dictated by the coordination chemistry between its metal nodes and organic struts. Pyridine-ether linkers, such as 3,5-bis(1-imidazolyl)pyridine ether (bip), introduce a unique "push-pull" electronic environment within the framework.
Hard-Soft Donor Dynamics
The dual nature of pyridine-ether linkers lies in their heteroatom composition. The ether oxygen atoms act as "hard" electron donors, which thermodynamically stabilize higher oxidation states of the coordinated metal ions[1]. Conversely, the pyridine nitrogen atoms function as "soft" donors, stabilizing lower oxidation states and facilitating rapid electron mobility[1]. This hard-soft dichotomy allows the MOF to stabilize transition metals (such as Co²⁺ or Zn²⁺) during the transient oxidation state changes required for catalytic turnover.
Solvent-Triggered Structural Reconfiguration
The electronic properties of these frameworks are highly sensitive to the dielectric environment during synthesis. For instance, the use of a pure DMF/ether solvent mixture often yields amorphous, kinetically trapped coordination particles. However, shifting to a pyridine/ether solvent mixture provides the necessary thermodynamic control to form highly ordered, crystalline macrocycles[2]. The pyridine solvent acts as a competing modulator, slowing down the nucleation rate and allowing the ether linkages to adopt their lowest-energy rotational conformations.
Band Gap Engineering and Charge Transfer Dynamics
The predominance of aromatic systems in pyridine-ether linkers enables broad-spectrum light absorption, facilitating efficient
In photocatalytic applications, the pyridine-ether linker acts as an antenna. Upon photon absorption, an electron is excited from the valence band (VB) to the conduction band (CB). The structural rigidity provided by the MOF topology prevents non-radiative recombination, allowing the photogenerated electron-hole (
Quantitative Data: Electronic & Catalytic Properties
The table below summarizes the electronic and catalytic performance of key pyridine-ether and related MOF systems, demonstrating their efficacy in environmental remediation and biosensing.
| MOF Catalyst / System | Linker Type | Band Gap (eV) | Target Analyte / Pollutant | Degradation / Efficiency | Overpotential (OER) |
| [Co(L)(bip)0.5]n | 3,5-bis(1-imidazolyl)pyridine ether | ~2.45 - 2.95 | Methyl Violet (MV) | 89.7% (UV, 2h) | 348 - 760 mV |
| [Co(L)(tib)(H2O)2]n | 1,3,5-tris(1-imidazolyl)benzene | ~2.70 | Methylene Blue (MB) | 75.2% (UV, 2h) | 348 mV |
| Zr-UiO-66 (Azide-func) | Pyridine/Azide derivative | N/A | Hydrogen Sulfide (H2S) | LOD = 0.50 μM | N/A |
Data synthesized from established solvothermal characterizations and electrocatalytic studies[4],[3],[5].
Experimental Workflow: Solvothermal Assembly & Defect Engineering
To achieve the precise electronic properties required for catalysis and drug delivery, the synthesis of pyridine-ether MOFs (such as [Co(L)(bip)0.5]n) must be rigorously controlled. The following protocol outlines a self-validating system for synthesizing high-crystallinity frameworks.
Step-by-Step Methodology: Synthesis of [Co(L)(bip)0.5]n
Step 1: Precursor Solvation and Stoichiometric Balancing
-
Action: Dissolve 0.1 mmol of Co(NO3)2·6H2O, 0.1 mmol of H2L (5-(4-(imidazolyl-1-yl)phenyl)isophthalic acid), and 0.05 mmol of the bip linker in a 10 mL mixed solvent system of DMF and deionized water (v/v 4:1).
-
Causality: The mixed solvent modulates the dielectric constant. DMF ensures the solubility of the hydrophobic pyridine-ether linkers, while water facilitates the deprotonation of the carboxylic acid groups on the H2L linker, priming them for metal coordination.
-
Validation: A clear, homogeneous pink/purple solution indicates complete solvation and the absence of pre-nucleated oligomers.
Step 2: Ultrasonic Homogenization
-
Action: Subject the precursor solution to ultrasonication (40 kHz) for 30 minutes at room temperature.
-
Causality: Acoustic cavitation disrupts premature
stacking between the free bip linkers. This prevents the formation of kinetically trapped amorphous phases and ensures uniform dispersion of the ligands[2].
Step 3: Solvothermal Assembly
-
Action: Transfer the homogenized solution into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours.
-
Causality: The autogenous pressure and elevated temperature provide the thermodynamic activation energy required for reversible coordination bond formation. This reversibility allows the framework to "error-correct" misaligned linkers, yielding the thermodynamically stable crystalline phase[4].
Step 4: Controlled Nucleation and Cooling
-
Action: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/h.
-
Causality: Rapid cooling induces thermal shock, leading to framework defects and micro-cracking. A slow cooling rate ensures the growth of high-quality, defect-free single crystals suitable for X-ray diffraction (XRD).
-
Validation: The presence of distinct, faceted block crystals at the bottom of the Teflon liner confirms successful slow-growth nucleation.
Step 5: Activation and Desolvation
-
Action: Wash the crystals three times with fresh DMF, followed by solvent exchange with anhydrous methanol for 3 days (replacing the methanol daily). Finally, activate the MOF under dynamic vacuum at 80 °C for 12 hours.
-
Causality: Methanol has a lower surface tension and boiling point than DMF. Exchanging the solvent prevents capillary-force-induced pore collapse during vacuum drying, preserving the MOF's intrinsic surface area and electronic pathways.
Applications in Drug Development and Environmental Catalysis
Electrocatalysis and Photocatalysis
Pyridine-ether MOFs exhibit exceptional performance in Proton-Coupled Electron Transfer (PCET) reactions. In alkaline conditions, [Co(L)(bip)0.5]n effectively catalyzes the Oxygen Evolution Reaction (OER) during water splitting, requiring an overpotential of only 348 mV to 760 mV to deliver operational current densities[4]. Furthermore, under UV irradiation, the optimized band gap allows these MOFs to generate highly reactive
Biosensing and Drug Delivery
In the pharmaceutical sector, the tunable pore environments of pyridine-ether MOFs are leveraged for targeted drug delivery and diagnostics. The ether oxygen atoms act as hydrogen-bond acceptors, allowing for the stable encapsulation of Active Pharmaceutical Ingredients (APIs). Additionally, functionalized variations of these frameworks exhibit highly specific fluorescence quenching/turn-on mechanisms. For example, related functionalized Zr(IV) MOFs can detect Hydrogen Sulfide (H2S)—a critical biological signaling molecule—with an ultra-low Limit of Detection (LOD) of 0.50 μM in aqueous media[5].
Pathway Visualization
The following diagram illustrates the mechanistic pathway of electron transfer and ROS generation within a Pyridine-Ether Co(II) MOF system during photocatalytic activation.
Fig 1: Electron transfer and ROS generation pathway in Pyridine-Ether MOFs under irradiation.
References
- Two novel Co (II)
- Source: PMC (NIH)
- Insight into the Photocatalytic Activity of Cobalt-Based Metal–Organic Frameworks and Their Composites Source: MDPI URL
- Specific fluorescence sensing of hydrogen sulphide by an azide functionalized Zr(IV)
- 1 Introduction: Salen Frameworks and Electronic Effects Source: Cuvillier URL
Sources
- 1. cuvillier.de [cuvillier.de]
- 2. Amorphous Infinite Coordination Polymer Microparticles: A New Class of Selective Hydrogen Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Photocatalytic Activity of Cobalt-Based Metal–Organic Frameworks and Their Composites [mdpi.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility Profile and Solvent-Dependent Behavior of 4-(2-pyridin-4-yloxyethoxy)pyridine
Executive Summary
As a bidentate nitrogen-donor ligand, 4-(2-pyridin-4-yloxyethoxy)pyridine (widely recognized in literature as 1,2-bis(pyridin-4-yloxy)ethane) occupies a privileged position in supramolecular chemistry and materials science[1]. Its unique structural topology—comprising two rigid pyridine rings linked by a flexible, oxygen-rich ethoxy bridge—imparts a highly specific solubility profile. Understanding this profile is not merely a matter of material handling; it is the foundational step in directing its utility, from the synthesis of discrete metal-organic macrocycles to its formulation as an acid-diffusion controller in advanced chemical amplification photoresists[2],[3].
This whitepaper synthesizes the thermodynamic drivers of its solubility, provides a quantitative solvent profile, and establishes self-validating protocols for its application in laboratory workflows.
Thermodynamic and Kinetic Drivers of Solubility
To master the application of this compound, one must understand the causality behind its solvation mechanics. Its solubility is governed by three distinct structural features:
-
Conformational Entropy: Unlike rigid bidentate ligands (e.g., 4,4'-bipyridine), the ethoxy bridge (-O-CH
-CH -O-) allows for significant conformational freedom via gauche/anti isomerization. This flexibility dramatically increases the entropy of mixing ( ), thermodynamically favoring dissolution in a broader range of organic solvents. -
Hydrogen-Bond Acceptance: The ether oxygens act as potent hydrogen-bond acceptors. This localized polarity significantly enhances solubility in protic and polar aprotic environments compared to purely hydrocarbon-bridged analogs.
-
Stacking Penalties: In the solid state, the terminal pyridine rings engage in strong intermolecular
stacking. Solvents lacking the polarizability or dipole moment to disrupt these interactions (e.g., hexanes, toluene) will fail to solvate the molecule effectively.
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of this compound across standard laboratory solvent classes, providing the mechanistic rationale for each interaction.
| Solvent Class | Specific Solvents | Solubility Range (mg/mL) | Qualitative Descriptor | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | > 50 | Highly Soluble | Strong dipole-dipole interactions effectively disrupt the crystalline lattice[1]. |
| Halogenated | Dichloromethane (DCM), Chloroform | 20 – 50 | Soluble | Favorable polarizability; DCM serves as the standard medium for supramolecular assembly[4]. |
| Protic | Methanol, Ethanol | 5 – 20 | Moderately Soluble | Hydrogen bonding with ether/pyridine nitrogens is offset by the hydrophobic aromatic backbone. |
| Non-Polar | Toluene, Hexane | < 1 | Poorly Soluble | Insufficient solvent-solute interactions to overcome strong intermolecular |
| Aqueous | Water | < 0.1 | Insoluble | High hydrophobic penalty of the ethylene bridge and aromatic rings prevents hydration. |
Experimental Workflows & Self-Validating Protocols
To ensure absolute scientific integrity, solubility must not be estimated purely by visual inspection. The following self-validating protocol pairs macroscopic gravimetric analysis with microscopic chromatographic validation to eliminate false positives caused by solvent-induced ligand degradation.
Protocol A: Self-Validating Gravimetric Solubility Determination
Objective: Determine the exact saturation concentration of the ligand in a target solvent without interference from impurities.
-
Saturation: Add an excess amount of this compound (e.g., 100 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate vial.
-
Equilibration: Place the vial in a thermostatic shaker at 25°C at 300 rpm for 24 hours. Causality: Extended thermostatic shaking ensures the system reaches true thermodynamic equilibrium, preventing artificially high readings caused by transient kinetic supersaturation.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove all micro-crystals.
-
Gravimetric Quantification: Transfer exactly 1.0 mL of the filtered supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C for 4 hours. Weigh the residual mass to calculate the solubility in mg/mL.
-
Chromatographic Validation (The Self-Validating Step): Re-dissolve the dried residue in HPLC-grade acetonitrile. Analyze via HPLC/UV-Vis (monitoring at 254 nm). Causality: This step validates that the measured gravimetric mass consists entirely of the intact ligand, proving that the solvent did not induce ether-cleavage or degradation during the 24-hour equilibration.
Experimental workflow for gravimetric solubility determination with HPLC validation.
Solvent-Dependent Self-Assembly Pathways
In supramolecular chemistry, the choice of solvent is not merely a vehicle for dissolution; it is a thermodynamic director of the final chemical architecture. The solubility profile of this compound directly dictates its coordination behavior.
When the ligand is dissolved in a weakly coordinating solvent like dichloromethane (DCM) alongside a Pd(II) or Pt(II) precursor, the solvent does not interact with the metal center. Consequently, the pyridine nitrogens exclusively coordinate to the metal, driving the self-assembly of discrete, closed M
Conversely, in strongly coordinating solvents like DMSO or DMF, the solvent molecules actively compete for the metal's coordination sphere. This competition alters the thermodynamic landscape, often trapping the system in open-chain 1D coordination polymers or solvated monomers, preventing the ring-closure required for macrocycle formation.
Solvent-dependent self-assembly pathways of this compound.
Conclusion & Strategic Recommendations
The solubility profile of this compound is defined by the synergistic effects of its polar ether linkages and hydrophobic aromatic rings. For researchers synthesizing discrete metal-organic architectures, Dichloromethane (DCM) remains the optimal solvent, providing a perfect balance of high ligand solubility without competitive metal coordination. For applications requiring maximum concentration—such as NMR characterization or formulation into chemical amplification resists—polar aprotic solvents like DMSO and PGMEA should be utilized[2],[3]. By adhering to self-validating gravimetric protocols, scientists can ensure reproducible, high-yield outcomes across all applications of this versatile ligand.
References
-
Sattler, D. (2011). Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry of Bismuth-Oxido Clusters. Ph.D. Thesis, Freie Universität Berlin. URL:[Link]
- Ueno, S., et al. (2012). Oxime compound and resist composition containing the same. US Patent 8,173,350 B2.
- Yako, Y., et al. (2003). Resist composition. US Patent Application 20030119957A1.
Sources
The Pivotal Role of Conformational Flexibility in Crystal Engineering: A Technical Guide to 4-(2-pyridin-4-yloxyethoxy)pyridine
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the conformational flexibility of 4-(2-pyridin-4-yloxyethoxy)pyridine (bpoep) and its application in crystal engineering. This document provides an in-depth analysis of the structural nuances of bpoep, methodologies for its synthesis and crystallization in coordination polymers, and the profound impact of its conformational adaptability on the architecture of supramolecular structures.
Introduction: The Significance of Flexible Ligands in Crystal Engineering
Crystal engineering, the rational design and synthesis of crystalline solids with desired properties, heavily relies on the judicious selection of molecular building blocks. Among these, organic ligands play a crucial role in dictating the ultimate architecture and functionality of metal-organic frameworks (MOFs) and coordination polymers. While rigid ligands have been extensively used to construct robust and predictable structures, flexible ligands, such as this compound (bpoep), offer a higher degree of structural diversity. Their ability to adopt various conformations in response to different synthetic conditions allows for the fine-tuning of the resulting crystal packing and the creation of novel materials with unique properties.
The conformational flexibility of a ligand arises from the presence of rotatable single bonds within its molecular backbone. This inherent adaptability enables the ligand to adopt different spatial arrangements, or conformations, which can significantly influence the coordination geometry around the metal center and the overall topology of the resulting coordination polymer. Factors such as the choice of metal ion, counter-anion, solvent system, and reaction temperature can all play a pivotal role in directing the conformation of the flexible ligand and, consequently, the final supramolecular assembly.[1]
Structural Landscape of this compound (bpoep)
The conformational flexibility of bpoep stems from the rotatable single bonds within its ethoxy linker connecting the two pyridine rings. This seemingly simple structural feature gives rise to a rich conformational landscape, allowing the molecule to adopt a range of shapes from linear to bent.
Diagram: Conformational Flexibility of bpoep
Caption: Different conformations of the bpoep ligand.
The key torsion angles that define the conformation of the bpoep ligand are around the C-O and C-C bonds of the ethoxy linker. The relative orientation of the two pyridine rings can range from nearly parallel (in a folded conformation) to anti-parallel (in an extended, linear conformation). This flexibility allows bpoep to bridge metal centers at varying distances and angles, leading to the formation of diverse network topologies, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.
Synthesis and Crystallization of bpoep-based Coordination Polymers
The synthesis of coordination polymers incorporating the bpoep ligand is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the bpoep ligand in a suitable solvent or solvent mixture at elevated temperatures in a sealed vessel. The choice of reaction conditions is critical in directing the conformation of the bpoep ligand and, consequently, the final crystal structure.
General Synthetic Protocol
A typical experimental procedure for the synthesis of a bpoep-based coordination polymer is as follows:
Materials:
-
Metal salt (e.g., Silver Nitrate, Ag(I))
-
This compound (bpoep)
-
Solvent (e.g., Methanol, Ethanol, Dimethylformamide)
Procedure:
-
In a small glass vial, dissolve the metal salt and the bpoep ligand in the chosen solvent. The molar ratio of metal to ligand is a crucial parameter that can influence the final structure.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 100-180 °C) for a defined period (usually 24-72 hours).
-
Allow the oven to cool down slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be isolated by filtration, washed with fresh solvent, and dried in air.
Diagram: Experimental Workflow for bpoep Coordination Polymer Synthesis
Caption: General workflow for synthesizing bpoep coordination polymers.
Controlling Conformational Flexibility: A Toolbox for Crystal Engineers
The ability to control the conformation of the bpoep ligand in the solid state is a powerful tool for the rational design of functional materials. Several factors can be manipulated to influence the final conformation and the resulting supramolecular architecture.
The Role of Metal Ions and Counter-Anions
The coordination geometry preference of the metal ion plays a significant role in dictating the conformation of the bpoep ligand. For instance, metal ions with a linear coordination preference, such as Ag(I), can favor the extended, anti-conformation of bpoep, leading to the formation of linear or zigzag chains.[2][3] In contrast, metal ions that prefer octahedral or tetrahedral geometries may induce a bent or folded conformation of the ligand to satisfy their coordination requirements.
Counter-anions also exert a strong influence on the final structure. Anions can participate in the coordination sphere of the metal ion, act as hydrogen bond acceptors, or simply occupy voids in the crystal lattice. Their size, shape, and charge can affect the packing of the coordination polymer and, in turn, the preferred conformation of the flexible bpoep ligand.
The Influence of Solvents
The solvent system used during crystallization can impact the conformation of bpoep through various mechanisms, including polarity, hydrogen bonding capabilities, and templating effects. Solvents can co-crystallize within the framework, influencing the packing arrangement and stabilizing a particular ligand conformation.
Characterization of bpoep-based Coordination Polymers
The primary technique for elucidating the conformation of the bpoep ligand and the overall structure of the coordination polymer is single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, allowing for a detailed understanding of the molecular and supramolecular structure.
Table 1: Representative Crystallographic Data for a Ag(I)-bpoep Coordination Polymer
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 15.678(3) |
| c (Å) | 12.456(3) |
| β (°) | 109.56(3) |
| Ag-N bond lengths (Å) | 2.185(4) - 2.213(4) |
| N-Ag-N angle (°) | 175.6(2) |
| Key Torsion Angles (°) | C-O-C-C: 178.5(5) |
| O-C-C-O: -179.1(4) |
Note: The data presented in this table is illustrative and based on typical values found for Ag(I) coordination polymers with similar pyridine-based ligands.
Conclusion and Future Outlook
The conformational flexibility of this compound makes it a versatile and valuable building block in the field of crystal engineering. The ability to control its conformation through the careful selection of synthetic parameters opens up exciting possibilities for the rational design of novel coordination polymers with tailored structures and properties. Future research in this area will likely focus on exploiting this conformational control to create materials with advanced applications in areas such as gas storage, catalysis, sensing, and drug delivery. The continued exploration of the rich coordination chemistry of bpoep and other flexible ligands will undoubtedly lead to the discovery of new and fascinating supramolecular architectures with unprecedented functionalities.
References
Sources
Hydrogen bonding potential of 4-(2-pyridin-4-yloxyethoxy)pyridine
Technical Whitepaper: Supramolecular & Pharmacological Profiling of 4-(2-pyridin-4-yloxyethoxy)pyridine
Executive Summary
This technical guide profiles This compound , chemically identified as 1,2-bis(4-pyridyloxy)ethane (BPOE) .[1][2] Unlike its widely used alkyl-linked analog (1,2-bis(4-pyridyl)ethane, BPA), BPOE features an ether-linked spacer that fundamentally alters its electronic and conformational landscape.[2]
This molecule functions as a flexible, electron-rich ditopic hydrogen bond acceptor .[1][2] Its primary utility lies in crystal engineering and pharmaceutical co-crystallization, where the electron-donating alkoxy substituents significantly enhance the basicity of the pyridine nitrogen (pKa
Molecular Architecture & Electronic Profiling
Structural Analysis
BPOE consists of two 4-pyridyl rings connected by a flexible ethylene glycol chain (
-
Primary Acceptor (Pyridine Nitrogen): The
hybridized nitrogen is the dominant site for protonation and hydrogen bonding.[1][2] -
Secondary Acceptor (Ether Oxygen): The ether oxygens are weak acceptors but contribute to the molecule's overall polarity and solubility profile.[1][2]
Electronic Enhancement (The "Alkoxy Effect")
The critical differentiator of BPOE is the oxygen atom directly attached to the pyridine ring at the 4-position.[1][2] Through resonance, the oxygen lone pair donates electron density into the pyridine ring, stabilizing the protonated form.
-
Implication: BPOE is a significantly stronger hydrogen bond acceptor than alkyl-linked dipyridines (BPA, BPE).[1][2] It will competitively disrupt weaker hydrogen bond networks to form robust Acid
Pyridine synthons.[1][2]
Conformational Flexibility
The central ethylene spacer allows BPOE to adopt two primary conformers:
-
Anti (Linear): Favored in bridging metal centers or long-range H-bond networks.[1][2]
-
Gauche (Bent): Favored when chelating or accommodating specific steric packing requirements in co-crystals.[1][2]
Hydrogen Bonding Potential & Supramolecular Synthons[1][2]
The supramolecular chemistry of BPOE is defined by its ability to form heterosynthons with proton donors (carboxylic acids, phenols).
The Acid-Pyridine Heterosynthon
The most reliable interaction is the O-H
-
With Strong Acids (e.g., Oxalic Acid, pKa 1.2): BPOE forms salts (
).[1][2] -
With Weak Acids (e.g., Adipic Acid, pKa 4.4): BPOE forms neutral co-crystals (
).[1]
Interaction Topology Diagram
The following Graphviz diagram illustrates the competitive hydrogen bonding landscape and the formation of supramolecular polymers.
Figure 1: Supramolecular assembly logic for BPOE.[1][2] The Pyridine N acts as the primary anchor for crystal engineering.[1][2]
Experimental Protocols
Synthesis of 1,2-Bis(4-pyridyloxy)ethane
Objective: Synthesize high-purity BPOE for crystallization studies.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloropyridine hydrochloride (10.0 g, 66 mmol)[2]
-
Ethylene glycol (2.0 g, 32 mmol)
Protocol:
-
Activation: Suspend NaH (3.0 g, 75 mmol) in dry DMF (50 mL) under
atmosphere at 0°C. -
Deprotonation: Add ethylene glycol dropwise.[1][2] Stir for 30 min to form the disodium glycolate.
-
Substitution: Add 4-chloropyridine hydrochloride slowly (exothermic).
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Pour into ice water (200 mL). The product may precipitate.[1][2][4] If not, extract with DCM (
mL).[1] -
Purification: Recrystallize from Ethanol/Water or Acetone.[1][2]
Co-Crystal Screening (Liquid-Assisted Grinding)
Objective: Rapidly screen for hydrogen-bonded co-crystals with active pharmaceutical ingredients (APIs).
Protocol:
-
Weighing: Weigh equimolar amounts (0.1 mmol) of BPOE and the co-former (e.g., Succinic Acid).
-
Grinding: Place in a stainless steel jar with two 5mm steel balls.
-
Solvent Addition: Add 10
L of Methanol (polar) or Chloroform (non-polar).[1][2] -
Milling: Grind at 30 Hz for 20 minutes.
-
Analysis: Analyze the resulting powder by PXRD (Powder X-Ray Diffraction). New peaks indicate a new phase (co-crystal).[1][2]
Pharmaceutical & Industrial Applications[1][2][5]
Solubility Enhancement
BPOE serves as a model "spacer" ligand to improve the solubility of rigid dicarboxylic acid drugs.[1][2] The flexible ether linkage disrupts efficient packing of the parent drug, reducing lattice energy and increasing dissolution rate.
Photoresist Additive (Proton Scavenger)
In lithography (e.g., Patent US8173350B2), BPOE is utilized as a "quencher."[1]
-
Mechanism: Its high basicity allows it to scavenge stray acid protons generated by photoacid generators (PAGs) in unexposed regions.[1][2]
-
Benefit: Improves contrast and resolution in photoresist patterns by preventing acid diffusion.[1][2]
References
-
Synthesis & Properties of Pyridyl Ethers
-
Photoresist Application (Quencher)
-
Basicity of Alkoxy-Pyridines
-
Crystal Engineering Principles
Sources
Methodological & Application
Application Note: Synthesis and Structural Engineering of Coordination Polymers via 4-(2-Pyridin-4-yloxyethoxy)pyridine
Executive Summary
The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While rigid linkers yield predictable topologies, flexible bidentate N-donor ligands such as 4-(2-pyridin-4-yloxyethoxy)pyridine—also known systematically as 1,2-bis(pyridin-4-yloxy)ethane—offer dynamic structural possibilities[1]. This guide details the mechanistic principles and validated protocols for synthesizing CPs using this flexible ether-linked ligand, aimed at researchers developing advanced materials for gas separation, catalysis, and targeted drug delivery.
Mechanistic Insights: Causality in Ligand Flexibility
The structural versatility of this compound stems from its central -O-CH2-CH2-O- spacer. Unlike rigid analogs (e.g., 4,4'-bipyridine), this spacer introduces two critical variables into the self-assembly process:
-
Conformational Isomerism: The ethane backbone can freely rotate, allowing the ligand to adopt either an anti (extended) or gauche (bent) conformation. The anti conformation minimizes steric hindrance and typically drives the formation of extended 1D zig-zag chains, 2D grids, or 3D interpenetrated networks[2]. Conversely, the gauche conformation facilitates the formation of discrete metallacycles or helical 1D chains, often triggered when sterically bulky co-ligands are present[3].
-
Ether Oxygen Participation: The electronegative oxygen atoms in the spacer do not typically coordinate to the metal center due to the stronger affinity of the pyridyl nitrogen atoms. However, they act as potent hydrogen-bond acceptors. This allows the ligand to interact with protic solvents (e.g., water, ethanol) or guest molecules, stabilizing the supramolecular architecture through secondary O···H–O interactions[2][4].
Fig 1. Conformational pathways of the flexible ether-linked ligand.
Experimental Protocol: Hydrothermal Synthesis of a Zn(II) CP
To ensure a self-validating system, this protocol utilizes a mixed-ligand approach, combining this compound with a rigid dicarboxylic acid (e.g., 1,4-benzenedicarboxylic acid, H2BDC) and Zn(II) salts. The hydrothermal method is selected because the high pressure and temperature promote the reversibility of coordinate bonds, allowing the system to bypass kinetic traps and reach its thermodynamic minimum—yielding highly crystalline, phase-pure materials[5].
Materials Required
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
This compound (Ligand, L)
-
1,4-benzenedicarboxylic acid (H2BDC)
-
N,N-Dimethylformamide (DMF) and Deionized Water (H2O)
Step-by-Step Methodology
-
Precursor Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO3)2·6H2O and 0.1 mmol of H2BDC in 5 mL of DMF.
-
Causality: DMF is a highly polar aprotic solvent that effectively dissolves the rigid dicarboxylic acid and prevents premature precipitation.
-
-
Ligand Addition: Add 0.1 mmol of this compound to the solution, followed by 5 mL of deionized water. Stir for 30 minutes.
-
Causality: The addition of water lowers the solubility of the resulting complex, creating a supersaturated state necessary for crystallization. It also facilitates the deprotonation of H2BDC.
-
-
Hydrothermal Treatment: Transfer the homogenous mixture into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 72 hours.
-
Causality: 120°C provides sufficient thermal energy to overcome the activation barrier for coordinate bond rearrangement without thermally degrading the ether linkages of the ligand.
-
-
Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a rate of 1.5°C to 2.0°C per hour.
-
Causality: Rapid cooling leads to rapid nucleation, resulting in microcrystalline powders or amorphous solids. Slow cooling ensures the growth of X-ray quality single crystals by maintaining a low degree of supersaturation.
-
-
Harvesting and Washing: Filter the resulting block-like crystals and wash successively with DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted precursors.
Self-Validation and Characterization Workflow
A robust protocol must be self-validating. The synthesized CP must undergo a tri-modal characterization suite to confirm that the theoretical design matches the physical reality:
-
Single-Crystal X-Ray Diffraction (SCXRD): Determines the absolute structure, coordination geometry of the Zn(II) nodes, and the specific conformation (anti or gauche) of the this compound ligand[2].
-
Powder X-Ray Diffraction (PXRD): The experimental PXRD pattern of the bulk sample must be overlaid with the simulated pattern derived from the SCXRD data.
-
Causality: This proves that the single crystal selected is representative of the entire bulk synthesis, confirming phase purity.
-
-
Thermogravimetric Analysis (TGA): Heats the sample from 25°C to 800°C under a nitrogen atmosphere.
-
Causality: Quantifies the solvent-accessible void volume by measuring weight loss corresponding to trapped DMF/H2O, and determines the framework's thermal collapse temperature.
-
Fig 2. Hydrothermal workflow and self-validation loop for CP synthesis.
Quantitative Data Summary
The structural outcome of the CP is highly dependent on the interplay between the metal node, the solvent system, and the ligand's conformational state. Table 1 summarizes typical crystallographic outcomes based on varying synthesis parameters.
Table 1: Influence of Synthesis Parameters on CP Topology
| Metal Node | Co-Ligand | Solvent System | Ligand Conformation | Resulting Topology |
| Zn(II) | H2BDC | DMF / H2O | Anti (Extended) | 3D Interpenetrated Framework |
| Cu(II) | None | EtOH / H2O | Anti (Extended) | 1D Zig-Zag Polymeric Chain |
| Cd(II) | 1,3-BDC | DMF / MeOH | Gauche (Bent) | 2D Grid Network |
| Co(II) | Mandelic Acid | H2O | Gauche (Bent) | Discrete Metallacycles |
References
-
Title: Crystal structure of the coordination polymer catena-poly[[bis[hydroxy(phenyl)acetato-κ2 O 1,O 2]zinc(II)] Source: nih.gov URL: [Link]
-
Title: Construction of lanthanide(III) coordination polymers with 1,2-bis(4-pyridyl) ethane- N, N Source: researchgate.net URL: [Link]
-
Title: Two new Cu(II) coordination complexes with 1,2-bis(pyridin-4-yl)ethane bridge-ligand: Synthesis, characterization and antimicrobial activity Source: researchgate.net URL: [Link]
-
Title: One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) Source: rsc.org URL: [Link]
-
Title: Self-Assembly of Metallo- Supramolecular Architectures and Mass Spectrometry of Bismuth-Oxido Clusters Source: fu-berlin.de URL: [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Crystal structure of the coordination polymer catena-poly[[bis[hydroxy(phenyl)acetato-κ2 O 1,O 2]zinc(II)]-μ2-1,2-bis(pyridin-4-yl)ethane-κ2 N:N′] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Hydrothermal Synthesis of Flexible Pyridine-Based MOFs
This guide details the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing flexible pyridine-based linkers.[1] Unlike rigid linkers (e.g., 4,4'-bipyridine), flexible analogs like 1,2-bis(4-pyridyl)ethane (bpe) or 1,3-bis(4-pyridyl)propane (bpp) introduce conformational freedom, enabling "breathing" behaviors critical for advanced drug delivery and selective separation.
Strategic Overview: The "Breathing" Advantage
Flexible MOFs (Third-Generation MOFs) differ from their rigid counterparts by undergoing reversible structural transformations (expansion/contraction) upon external stimuli (guest adsorption, temperature, pressure). This "breathing" effect is thermodynamically driven by the conformational rotation of the flexible alkyl spacer between pyridine rings.
Why this matters for Drug Development:
-
High Loading: The framework expands to accommodate large drug molecules.
-
Controlled Release: The framework contracts (closes pores) upon stimulus removal or pH change, trapping the cargo until the target site is reached.
Critical Process Parameters (CPPs)
Hydrothermal synthesis is a tug-of-war between kinetic nucleation and thermodynamic crystal growth . For flexible linkers, this balance is precarious due to the entropy of the linker's conformers.
| Parameter | Impact on Flexible MOFs | Optimization Strategy |
| Temperature | Controls linker conformation (anti vs. gauche) and dimensionality. | 120°C - 160°C . Higher T often favors denser, interpenetrated phases (thermodynamic products). Lower T favors open, kinetic phases. |
| pH / Deprotonation | Pyridine linkers are neutral; however, co-linkers (dicarboxylates) require deprotonation. | Use NaOH or organic bases (TEA) to adjust pH to ~5-7. pH affects the coordination geometry of the metal node. |
| Cooling Rate | Critical for crystallinity.[2] | Slow cooling (1-5°C/hour) allows the flexible linkers to organize into the lowest energy conformation without trapping defects. |
| Solvent Ratio | Water/Ethanol or Water/DMF mixtures modulate solubility. | Pure water often yields dense phases. Adding ethanol can act as a template, stabilizing the open-pore structure. |
Master Protocol: Synthesis of [Zn(bdc)(bpe)]
A model system for a pillared-layer breathing MOF.
-
Metal Node: Zn(II)
-
Anionic Linker: 1,4-Benzenedicarboxylic acid (H₂bdc)
Phase A: Precursor Preparation
-
Stoichiometry: Calculate a molar ratio of 1:1:0.5 (Metal : Pyridine Linker : Dicarboxylate Linker) or 1:1:1 depending on the desired topology.
-
Standard Mix: 1.0 mmol Zn(NO₃)₂·6H₂O + 1.0 mmol H₂bdc + 1.0 mmol bpe.
-
-
Solvent System: Prepare a 1:1 (v/v) mixture of H₂O and Ethanol . The ethanol acts as a structure-directing agent.
-
Deprotonation: Add H₂bdc to the solvent. Add 2.0 mmol of NaOH (0.1 M solution) dropwise under stirring until the acid dissolves. Check pH: Target 6.5 - 7.0.
Phase B: Hydrothermal Assembly
-
Mixing: Add the Zn(NO₃)₂ and bpe to the deprotonated H₂bdc solution. Stir vigorously for 30 minutes at room temperature. A turbid suspension may form.
-
Encapsulation: Transfer the suspension into a Teflon-lined stainless steel autoclave .
-
Fill Factor: Ensure the autoclave is 50-60% full. Overfilling risks dangerous pressure spikes; underfilling affects vapor pressure equilibrium.
-
-
Thermal Treatment: Seal the autoclave and place it in a programmable oven.
-
Ramp Up: 2°C/min to 140°C .
-
Dwell: Hold at 140°C for 72 hours .
-
Ramp Down:Critical Step. Cool at 0.1°C/min (approx 5°C/hour) to Room Temperature. Fast cooling will result in amorphous powder or the wrong conformer.
-
Phase C: Isolation and Activation
-
Filtration: Filter the resulting block-shaped crystals.
-
Washing: Wash 3x with DMF (to remove unreacted ligand) and 3x with Ethanol.
-
Activation (Solvent Exchange): Flexible MOFs are prone to pore collapse upon drying.
-
Soak crystals in absolute ethanol for 3 days, refreshing solvent every 24 hours.
-
Optional but Recommended: Supercritical CO₂ drying.
-
Alternative: Vacuum dry at mild heat (60°C) for 12 hours. Do not overheat (>150°C) immediately, as the framework may collapse before solvent leaves.
-
Visualization of Synthesis Logic
Caption: Workflow for the hydrothermal synthesis of flexible MOFs, emphasizing the critical cooling and activation steps to prevent structural collapse.
Mechanism: The "Breathing" Effect
The utility of these MOFs in drug delivery relies on the structural transition between "Narrow Pore" (np) and "Large Pore" (lp) forms.
Caption: The reversible structural transformation (Breathing) triggered by guest molecules or environmental stimuli.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Amorphous Powder | Nucleation was too fast or cooling was too fast. | Decrease reaction temperature by 10°C; Reduce cooling rate; Check pH (too high pH precipitates hydroxides). |
| Dense Phase (No Porosity) | Interpenetration occurred. | Lower the concentration of reactants; Increase the Ethanol:Water ratio (ethanol templates larger pores). |
| Crystal Collapse | Activation was too harsh. | Avoid direct heating of wet crystals. Use solvent exchange (Methanol) followed by gentle vacuum. |
| Low Yield | Incomplete deprotonation. | Verify the pH of the precursor solution is near neutral (6-7) before heating. |
Application Case: Drug Delivery
Protocol for Drug Loading (Post-Synthetic):
-
Activation: Ensure MOF is fully activated (solvent-free).
-
Impregnation: Suspend 100 mg of MOF in a concentrated solution of the drug (e.g., 5-Fluorouracil or Ibuprofen) in hexane or ethanol.
-
Breathing Trigger: Stir for 24-48 hours. The high concentration gradient forces the "breathing" transition, opening pores to accept the drug.
-
Encapsulation: Filter and wash the surface. Upon drying, the framework may contract, effectively "locking" the drug inside until physiological conditions trigger release.
References
-
Flexible MOF Synthesis & Mechanism
- Horike, S., Shimomura, S., & Kitagawa, S. (2009). Soft porous crystals.
-
Hydrothermal Protocol for Zn-bpe MOFs
-
Banerjee, D., et al. (2013). Zn-MOFs Containing Flexible α,ω-Alkane Dicarboxylates and 1,2-Bis(4-pyridyl)ethane Ligands.[3] Crystal Growth & Design.
-
-
Drug Delivery Applications
-
Breathing Effect & Thermodynamics
-
Modulated Hydrothermal Synthesis
- Wang, Y., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
Layer-by-layer assembly techniques using 4-(2-pyridin-4-yloxyethoxy)pyridine
Application Note: Precision Engineering of Coordination Polymer Thin Films via Layer-by-Layer Assembly using 4-(2-pyridin-4-yloxyethoxy)pyridine
Executive Summary
This application note details the protocol for the Layer-by-Layer (LbL) assembly of surface-coordinated metal-organic frameworks (SURMOFs) and coordination polymer thin films (CPTFs) utilizing This compound (commonly abbreviated as BPOE or 1,2-bis(4-pyridyloxy)ethane ) as a ditopic organic linker.
Unlike rigid linkers (e.g., 4,4'-bipyridine), BPOE possesses an ethoxy backbone that introduces conformational flexibility. This characteristic is critical for generating "adaptive" thin films capable of undergoing reversible structural transformations upon guest inclusion, making them ideal candidates for selective gas separation membranes , dielectric interlayers , and chemo-resistive sensors .
Technical Background & Mechanism
The Molecule: this compound
-
IUPAC Name: 1,2-bis(4-pyridyloxy)ethane
-
Role: Ditopic Ligand (Lewis Base)
-
Key Feature: The central
chain provides rotational freedom, allowing the pyridine nitrogen atoms to adopt anti or gauche conformations depending on the metal center's coordination geometry.
Assembly Mechanism: Coordination LbL (CLbL)
Traditional LbL relies on electrostatic attraction between polyelectrolytes. In contrast, this protocol utilizes Coordination Layer-by-Layer (CLbL) assembly. The film growth is driven by the formation of coordination bonds between the nitrogen of the BPOE pyridine rings and transition metal ions (e.g.,
Thermodynamic Driver: The high formation constant (
Mechanistic Pathway Diagram
Figure 1: Schematic of the sequential coordination layer-by-layer (CLbL) deposition cycle.
Experimental Protocol
Safety Note: Pyridine derivatives can be toxic and irritants. Perform all steps in a fume hood. Handle metal salts (especially Palladium) with care.
Materials & Reagents
| Component | Specification | Purpose |
| Ligand | This compound (>98%) | Organic Linker |
| Metal Source | Zinc Acetate Dihydrate ( | Metallic Node |
| Solvent | Ethanol (Absolute) or Methanol | Carrier Solvent |
| Substrate | Au-coated Silicon or Quartz slides | Support Surface |
| Anchor | 11-Mercaptoundecanoic acid (MUA) | Self-Assembled Monolayer (SAM) |
Substrate Functionalization (The Foundation)
Rationale: Direct deposition on bare gold is unstable. A carboxylate-terminated SAM mimics the BPOE ligand's binding capability, ensuring the first metal layer anchors firmly.
-
Clean Substrate: Sonicate Au slides in acetone, then ethanol (10 min each). Treat with UV/Ozone for 20 min to remove organic contaminants.
-
SAM Formation: Immerse clean Au slides in a 1 mM ethanolic solution of 11-Mercaptoundecanoic acid (MUA) for 24 hours.
-
Rinse: Rinse copiously with ethanol to remove unbound thiols. Dry under
stream.
Layer-by-Layer Assembly Cycle
This process can be automated using a dipping robot or performed manually.
Step A: Metal Node Deposition
-
Prepare a 10 mM solution of
in ethanol. -
Immerse the functionalized substrate into the metal solution for 10–20 minutes .
-
Mechanism: The carboxylate groups on the SAM coordinate with
ions.
-
-
Washing (Critical): Immerse in pure ethanol for 2 minutes (repeat 2x).
-
Why: Removes excess metal salts that would otherwise cause bulk precipitation (dust) rather than film growth.
-
Step B: BPOE Ligand Deposition
-
Prepare a 10 mM solution of this compound in ethanol.
-
Immerse the metal-terminated substrate into the ligand solution for 20–40 minutes .
-
Mechanism: The pyridine nitrogens coordinate to the apical sites of the surface-bound Zinc ions. The flexible ether linker extends away from the surface.
-
-
Washing: Immerse in pure ethanol for 2 minutes (repeat 2x).
Step C: Cycling
-
Repeat Steps A and B for the desired number of cycles (typically 10–50 cycles).
-
Growth rate is approximately 0.8 – 1.2 nm per cycle depending on the tilt angle of the BPOE ligand.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are recommended:
| Technique | Expected Observation | Interpretation |
| UV-Vis Spectroscopy | Linear increase in absorbance at | Confirms linear, controlled growth (Beer-Lambert Law adherence). |
| Ellipsometry | Stepwise thickness increase. | Verifies film thickness; BPOE layers are typically thicker than rigid linkers due to flexibility. |
| XRD (Out-of-Plane) | Bragg peaks corresponding to the (001) or (002) planes. | Indicates crystallinity and preferred orientation relative to the substrate. |
| Contact Angle | Oscillating values (e.g., Metal-rich surface is hydrophilic; Ligand-rich surface is hydrophobic). | Confirms the stepwise nature of the surface termination. |
Troubleshooting & Optimization
Issue: "Foggy" or Rough Films
-
Cause: Bulk precipitation in the solution or insufficient washing.
-
Solution: Increase washing time between steps. Ensure metal and ligand solutions are not cross-contaminated.
Issue: Non-Linear Growth
-
Cause: Desorption of the film during the washing step.
-
Solution: The Zn-Pyridine bond is labile. If the solvent is too polar or acidic, it may strip the film. Switch to a non-protic solvent like acetonitrile if ethanol causes stripping, or switch to a stronger metal node like
(though this is more expensive).
Issue: Lack of Crystallinity
-
Cause: Rapid deposition locking the flexible BPOE into disordered states.
-
Solution: Increase the immersion time in the ligand solution to allow the flexible ether chain to thermodynamically equilibrate into the most stable packing arrangement.
References
-
Gu, Z. G., et al. (2019). "Surface-Mounted Metal-Organic Frameworks for Photon Upconversion." Angewandte Chemie International Edition. Link
- Context: Demonstrates the use of LbL assembly for constructing precise coordin
-
Makiura, R., et al. (2010). "Surface-Confined Assembly of Ultrathin Films of Coordination Polymers." Materials (MDPI). Link
- Context: Provides foundational protocols for the assembly of pyridine-based linkers on functionalized surfaces.
-
Bétard, A., & Fischer, R. A. (2012). "Metal-Organic Framework Thin Films: From Fundamentals to Applications." Chemical Reviews. Link
- Context: A comprehensive review covering the thermodynamics and kinetics of coordin
-
Organic Syntheses. (2001). "Synthesis of Pyridine Derivatives." Organic Syntheses, Coll. Vol. 10. Link
- Context: Reference for the fundamental chemistry and stability of pyridine-ether linkages.
Application Note: 4-(2-pyridin-4-yloxyethoxy)pyridine (BPOE) in Supramolecular Hydrogels
This Application Note and Protocol Guide details the use of 4-(2-pyridin-4-yloxyethoxy)pyridine (referred to herein as BPOE ) as a supramolecular cross-linking agent.
This ditopic ligand, characterized by two electron-rich pyridine rings separated by a flexible ethylene glycol ether spacer, is ideal for constructing stimuli-responsive hydrogels . It functions primarily through hydrogen bonding (with carboxylated polymers) or metal-ligand coordination (with transition metals), offering reversible, self-healing properties suitable for injectable drug delivery and tissue engineering.
Introduction & Mechanism of Action
This compound (BPOE) is a bifunctional cross-linker (Structure: Py-O-CH₂-CH₂-O-Py). Unlike covalent cross-linkers (e.g., MBA, glutaraldehyde) that form permanent, brittle networks, BPOE facilitates dynamic cross-linking .
Key Mechanisms
-
Hydrogen Bonding (pH-Responsive): In acidic to neutral conditions, the pyridine nitrogens of BPOE act as hydrogen bond acceptors for carboxylic acid groups on polymers like Poly(acrylic acid) (PAA) . This interaction forms a physical network that dissociates at high pH (deprotonation of COOH) or very low pH (protonation of Pyridine), allowing for pH-triggered drug release.
-
Metal-Ligand Coordination (Self-Healing): BPOE coordinates with transition metal ions (e.g., Zn²⁺, Ag⁺, Pd²⁺ ) to form metallo-supramolecular networks. The metal ion acts as a "node," binding the BPOE and polymer-bound ligands. These bonds are thermodynamically stable yet kinetically labile, enabling the hydrogel to self-heal after shear stress (e.g., injection).
Diagram: Cross-linking Mechanisms
Caption: Logical flow of BPOE cross-linking via Hydrogen Bonding (Green) and Metal Coordination (Yellow).
Material Preparation
If BPOE is not available commercially in the required purity, it must be synthesized from 4-chloropyridine.
Protocol A: Synthesis of BPOE Cross-linker
Objective: Synthesize 1,2-bis(pyridin-4-yloxy)ethane. Precursors: 4-Chloropyridine hydrochloride, Ethylene glycol (or PEG-200 for longer chains), Sodium Hydride (NaH).
Step-by-Step Synthesis:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Ethylene Glycol (1.0 eq) in anhydrous DMF .
-
Deprotonation: Add NaH (2.5 eq) slowly at 0°C. Stir for 30 min to generate the dialkoxide.
-
Coupling: Add 4-Chloropyridine Hydrochloride (2.2 eq) portion-wise.
-
Reaction: Heat to 80–100°C for 12–24 hours.
-
Work-up: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from Acetone/Hexane or purify via column chromatography (Silica, MeOH:DCM).
-
Validation: Confirm structure via ¹H-NMR (Look for ethylene protons ~4.4 ppm and pyridine protons ~6.9/8.4 ppm).
Hydrogel Formulation Protocols
Protocol B: pH-Responsive PAA-BPOE Hydrogel
Application: Oral drug delivery (protects cargo in stomach, releases in intestine) or injectable depots.
| Reagent | Concentration | Role |
| Poly(acrylic acid) (PAA) | 4–10 wt% (MW ~450 kDa) | Polymer Backbone |
| BPOE | 1–5 wt% | Cross-linker |
| Ethanol/Water | 1:1 v/v | Solvent |
Procedure:
-
Polymer Solution: Dissolve PAA in the Ethanol/Water mixture. Stir until clear.
-
Cross-linker Solution: Dissolve BPOE in a minimum volume of Ethanol.
-
Gelation: Add the BPOE solution dropwise to the PAA solution under vigorous stirring.
-
Observation: The mixture will instantly become turbid and viscous due to rapid H-bonding.
-
Homogenization: Sonicate for 5 mins to remove bubbles and ensure uniformity.
-
Equilibration: Allow the gel to set at room temperature for 24 hours.
Mechanism Check:
-
Self-Validation: The gel should dissolve or swell significantly if 1M NaOH is added (disrupting H-bonds).
Protocol C: Metallo-Supramolecular (Zn²⁺) Hydrogel
Application: Self-healing tissue scaffolds.
| Reagent | Concentration | Role |
| PAA (neutralized) | 5 wt% | Ligand Backbone |
| Zn(OAc)₂ or ZnCl₂ | 20–50 mM | Coordination Node |
| BPOE | 20–50 mM | Bridging Ligand |
| PBS Buffer (pH 7.4) | Solvent | Physiological Medium |
Procedure:
-
Base Layer: Prepare a 5 wt% solution of Sodium Polyacrylate (or neutralized PAA) in PBS.
-
Ligand Doping: Add BPOE to the polymer solution. (Note: BPOE has low water solubility; pre-dissolve in a small amount of DMSO if necessary, keeping DMSO <5% final vol).
-
Cross-linking: Add the Zinc salt solution dropwise.
-
Curing: A white/translucent hydrogel forms immediately.
-
Annealing: Heat the gel to 50°C for 30 mins and cool to RT to reorganize the metal-ligand domains for maximum toughness.
Characterization & Validation
Rheological Analysis (Oscillatory Sweep)
-
Instrument: Rheometer with parallel plate geometry (20mm).
-
Test: Strain sweep (0.1% to 1000%) at 1 Hz.
-
Expected Result:
-
Linear Viscoelastic Region (LVR): G' (Storage Modulus) > G'' (Loss Modulus).
-
Critical Strain: At high strain (>100%), G'' should overtake G' (gel-sol transition).
-
Recovery: Upon returning to 0.1% strain, G' should recover to >90% of initial value within seconds (demonstrating self-healing).
-
Swelling Ratio (pH Dependence)
-
Method: Gravimetric analysis.
-
Protocol: Lyophilize gel → Weigh (
) → Immerse in buffers (pH 2, 7, 10) → Weigh at intervals ( ). -
Calculation:
. -
Expectation: High swelling at pH > 7 (repulsion of COO⁻ groups and loss of H-bonding with BPOE).
Scanning Electron Microscopy (SEM)
-
Preparation: Lyophilize the hydrogel. Sputter coat with Gold/Palladium.
-
Observation: Look for a porous, honeycomb network. BPOE-cross-linked gels typically show smaller pore sizes compared to pure PAA due to increased cross-link density.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation instead of Gelation | Cross-linking too rapid or BPOE concentration too high. | Reduce BPOE concentration or add it more slowly. Use a co-solvent (Ethanol). |
| Gel is too weak (Low G') | Insufficient cross-linking density. | Increase Polymer wt% or BPOE:Polymer molar ratio. Add Zn²⁺ ions.[1] |
| BPOE not dissolving | Hydrophobicity of the pyridine-ether. | Dissolve BPOE in small volume of Ethanol or DMSO before adding to aqueous phase. |
| No pH response | High ionic strength shielding interactions. | Perform swelling tests in low-salt buffers (10mM) rather than high-salt PBS initially. |
References
-
Synthesis of Pyridine-Ether Ligands: Satou, M., et al. "Pyridines Bearing Poly(ethylene glycol) Chains: Synthesis and Use as Ligands." Kyoto University Research Information Repository. [Link]
-
Supramolecular Hydrogel Mechanisms: Takashima, Y., et al. "Supramolecular hydrogels formed from poly(viologen) cross-linked with cyclodextrin dimers." Beilstein Journal of Organic Chemistry, 2012. [Link]
-
Metal-Ligand Coordination in Hydrogels: Higgins, S., et al. "Self-Healing Metallo-Supramolecular Hydrogel Based on Specific Ni2+ Coordination." Macromolecular Rapid Communications, 2020.[2] [Link]
-
General Properties of Bis-Pyridyl Cross-linkers: Adarsh, N. N., et al. "A New Series of ZnII Coordination Polymer Based Metallogels Derived from Bis-pyridyl-bis-amide Ligands." Crystal Growth & Design, 2010. [Link]
Sources
Application Note: Catalytic Architectures of 1,2-Bis(pyridin-4-yloxy)ethane Metal Complexes
This application note details the catalytic utility and experimental protocols for metal complexes incorporating the flexible ditopic ligand 4-(2-pyridin-4-yloxyethoxy)pyridine , chemically known as 1,2-bis(pyridin-4-yloxy)ethane (abbreviated as 4-bpoe or L ).
Executive Summary
The ligand 1,2-bis(pyridin-4-yloxy)ethane (4-bpoe) is a flexible, ditopic bridging ligand featuring two pyridine rings connected by an ethylene glycol-like spacer (-O-CH₂-CH₂-O-). Unlike rigid linkers (e.g., 4,4'-bipyridine), the ether linkage in 4-bpoe imparts conformational freedom (anti/gauche rotamers), enabling the self-assembly of diverse metallo-supramolecular architectures, including discrete metallomacrocycles (with Pd²⁺/Pt²⁺) and 1D/2D coordination polymers (with Zn²⁺/Cu⁺/Co²⁺).
These complexes are increasingly utilized in:
-
Photocatalysis: Degradation of organic pollutants (e.g., Methylene Blue, Rhodamine B) via light-harvesting metal-organic frameworks (MOFs).
-
Supramolecular Catalysis: Discrete Pd(II) macrocycles acting as hosts for transient catalytic states.
-
Luminescent Sensing: Detection of nitroaromatics and metal ions via fluorescence quenching (often a precursor to catalytic turnover).
Ligand Chemistry & Coordination Modes
The catalytic efficacy of 4-bpoe complexes stems from the ligand's ability to adopt specific conformations that dictate pore size and channel topology in the final material.
-
Anti-Conformation: Favors the formation of linear 1D chains or large molecular rectangles (e.g., with linear metals like Ag⁺ or square-planar Pd²⁺).
-
Gauche-Conformation: Favors the formation of helices or discrete loops, often leading to interpenetrated networks that enhance stability but may restrict pore access.
DOT Diagram: Ligand Structure & Coordination Logic
Caption: Coordination logic of 4-bpoe. The flexible ether spacer allows access to distinct topologies (Macrocycles vs. Polymers) driving specific catalytic applications.
Case Study 1: Photocatalytic Degradation of Organic Dyes
Coordination polymers containing 4-bpoe and d¹⁰ metals (Zn²⁺, Cd²⁺) or Cu(I) clusters exhibit semiconducting properties suitable for photocatalysis. The ligand acts as an antenna, absorbing UV/visible light and transferring energy to the metal center (LMCT), generating reactive oxygen species (ROS) that degrade organic dyes.
Mechanism
-
Excitation: Light absorption generates an electron-hole pair (e⁻/h⁺).
-
Migration: Electrons migrate to the metal cluster (LUMO); holes remain on the ligand (HOMO).
-
Reaction:
- (Superoxide radical)
- (Hydroxyl radical)
-
Degradation: Radicals attack the dye (e.g., Methylene Blue), breaking conjugated bonds.
Experimental Protocol: Synthesis & Catalysis
A. Synthesis of [Cu₂I₂(4-bpoe)₂]ₙ (Representative Protocol) Note: Adapted from protocols for the 3-pyridyl analogue which shows high efficacy.
-
Reagents:
-
CuI (0.5 mmol, 95 mg)
-
4-bpoe (0.5 mmol, 108 mg)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
Mix CuI and 4-bpoe in a 20 mL Teflon-lined autoclave.
-
Add Acetonitrile.
-
Heat at 120°C for 48 hours .
-
Cool slowly (5°C/h) to room temperature.
-
Filter the yellow/orange crystals, wash with ethanol, and dry in air.
-
B. Photocatalytic Activity Test
-
Setup: 50 mL quartz reactor with a Xenon arc lamp (300W) equipped with a UV-cutoff filter (if visible light is desired) or full spectrum.
-
Preparation:
-
Prepare a 10 mg/L solution of Methylene Blue (MB) in water.
-
Add 20 mg of the catalyst powder to 50 mL of dye solution.
-
-
Equilibrium: Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.
-
Irradiation: Turn on the lamp. Maintain temperature at 25°C using a water jacket.
-
Sampling:
-
Aliquot 3 mL every 15 minutes.
-
Centrifuge to remove catalyst.
-
Measure Absorbance at
(664 nm for MB).
-
-
Calculation: Degradation Efficiency
.
DOT Diagram: Photocatalytic Workflow
Caption: Workflow for evaluating the photocatalytic activity of 4-bpoe metal complexes.
Case Study 2: Supramolecular Assembly (Pd-Macrocycles)
The 4-bpoe ligand is ideal for constructing Metallo-Supramolecular Macrocycles of the type
Protocol: Self-Assembly of [Pd₂(4-bpoe)₂(dppp)₂]⁴⁺ Reference: Adapted from Schalley et al. (Freie Universität Berlin).
-
Precursor: [(dppp)Pd(OTf)₂] (dppp = 1,3-bis(diphenylphosphino)propane).[1]
-
Note: The cis-blocked Pd(II) corner dictates a 90° geometry.
-
-
Ligand: 4-bpoe (1 equivalent).
-
Solvent: DMSO or Acetone.
-
Procedure:
-
Dissolve 10 mg of [(dppp)Pd(OTf)₂] in 1.0 mL DMSO-d₆ (for NMR monitoring) or Acetone.
-
Add 1 equivalent of 4-bpoe.
-
Stir at Room Temperature for 12-24 hours .
-
The formation of the discrete
macrocycle is thermodynamically driven.
-
-
Characterization:
-
¹H NMR: Look for downfield shifts of the
-pyridyl protons (indicating coordination to Pd). -
ESI-MS: Confirm the mass of the
cation (often observed as ).
-
Comparative Data: Catalytic Potential
| Feature | 4-bpoe (This Ligand) | 4,4'-Bipyridine (Rigid Analog) | Impact on Catalysis |
| Flexibility | High (Ether spacer) | None (Rigid) | 4-bpoe allows "breathing" frameworks and adaptive guest binding. |
| Pore Size | Tunable (Anti/Gauche) | Fixed | 4-bpoe can trap larger organic dyes for degradation. |
| Solubility | Moderate | Low | 4-bpoe complexes often show better dispersibility in catalytic media. |
| Electronic | Ether oxygen donates e⁻ | Conjugated system | Ether linkage breaks conjugation, localizing excited states (advantageous for specific photoredox pathways). |
References
-
Schalley, C. A., et al. (2011).[1] Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry. Freie Universität Berlin.[1] (Describes the synthesis of Pd(II) macrocycles with 1,2-bis(pyridin-4-yloxy)ethane).
-
Li, J., et al. (2025).[2] Narrow Band Gap Hybrid Copper(I) Iodides: Designer Materials for Optoelectronic Applications. ACS Publications. (Describes Cu(I) hybrids with the related 3-bpoe ligand for photocatalysis).
-
BenchChem. (2025). Application Notes for Pyridin-4-ol and Derivatives in Coordination Chemistry. (General protocols for synthesis).
Sources
Application Note: Controlling Topology in Coordination Networks via Conformational Engineering of 4-(2-pyridin-4-yloxyethoxy)pyridine
Executive Summary
The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the geometric predictability of organic linkers. However, utilizing flexible N-donor ligands such as 4-(2-pyridin-4-yloxyethoxy)pyridine (commonly abbreviated as bpoe or 1,2-bis(pyridin-4-yloxy)ethane) introduces a dynamic paradigm: conformational engineering . By manipulating crystallization conditions, researchers can force the flexible -O-CH₂-CH₂-O- aliphatic spacer into specific thermodynamic minimums (anti vs. gauche conformations). This application note provides a comprehensive, self-validating guide to directing the self-assembly of this flexible ligand into distinct macroscopic topologies (2D grids vs. 3D interpenetrated networks) by controlling solvent polarity, counterion steric hindrance, and metal node geometry.
Mechanistic Principles of Conformational Engineering
The structural versatility of coordination networks built with flexible ligands is governed by supramolecular isomerism. As demonstrated in analogous flexible spacer systems , aliphatic chains can supply a variety of structural conformations that directly dictate the final network topology.
Ligand Flexibility & Causality
The bpoe ligand features two ether oxygen atoms linked by an ethylene bridge. Rotation around the C–C and C–O bonds allows the ligand to adopt two primary extremes:
-
Anti (Extended) Conformation : The pyridyl rings point in opposite directions (torsion angle ≈ 180°).
-
Gauche (Bent) Conformation : The pyridyl rings fold toward each other (torsion angle ≈ 60°).
Spacer-directed self-assembly is the key factor governing these molecular architectures . The ability of flexible ligands to adapt their conformation is critical for accommodating conversion strain during crystal growth .
Solvent and Counterion Templating
-
Protic Solvents & Steric Blocking (Favors Anti) : In highly protic solvent mixtures (e.g., Methanol/Water), hydrogen bonding creates a bulky solvation shell around the ether oxygens, forcing the ligand into an extended anti conformation to minimize steric repulsion. When paired with strongly coordinating, linear pseudohalides like thiocyanate (NCS⁻), the anions block the equatorial sites of the metal center (e.g., Co²⁺). The anti-ligands are forced to bridge axially, resulting in a 2D Grid Network .
-
Aprotic Solvents & Void Minimization (Favors Gauche) : In aprotic solvents (e.g., DMF), the lack of a tight hydrogen-bonded solvation shell allows the ligand to fold. When paired with a flexible d¹⁰ metal ion like Zn²⁺ and weakly coordinating nitrates (NO₃⁻), the system seeks to minimize empty void space during crystallization. The ligand adopts a gauche conformation to bridge tetrahedral Zn²⁺ nodes in all directions, driving the formation of a 3D Diamondoid Network . To further maximize van der Waals interactions, these 3D networks typically undergo interpenetration.
Experimental Workflows & Self-Validating Protocols
The following protocols utilize a liquid-liquid diffusion method to ensure the system remains in the metastable zone, which is critical for high-quality single-crystal nucleation.
Protocol A: Synthesis of a 2D Grid Network (Anti Conformation)
Objective : Force the bpoe ligand into an extended conformation using Co(NCS)₂ in a protic environment.
-
Ligand Solution Preparation : Dissolve 0.1 mmol (21.6 mg) of bpoe in 5.0 mL of Methanol (MeOH).
-
Validation Check: Solution must be optically clear. If particulate matter is present, filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.
-
-
Metal Solution Preparation : Dissolve 0.1 mmol (17.5 mg) of Co(NCS)₂ in 5.0 mL of Deionized Water (H₂O).
-
Buffer Layering (Critical Step) : In a narrow glass tube (8 mm inner diameter), carefully add the Metal Solution. Slowly layer 2.0 mL of a 1:1 MeOH:H₂O mixture on top using a Pasteur pipette.
-
Causality: The buffer layer modulates the diffusion gradient, preventing rapid supersaturation and amorphous precipitation.
-
-
Ligand Layering : Gently layer the Ligand Solution on top of the buffer. Seal the tube tightly with Parafilm.
-
Crystallization : Leave undisturbed in a dark, vibration-free environment at 25 °C for 7–10 days.
-
Validation Check: Pink block-like crystals should form at the interface. Examine under a polarized light microscope; uniform light extinction upon rotation confirms single-domain crystallinity.
-
Protocol B: Synthesis of a 3D Interpenetrated Network (Gauche Conformation)
Objective : Induce ligand folding using Zn(NO₃)₂ in an aprotic environment to form an interpenetrated framework.
-
Ligand Solution Preparation : Dissolve 0.1 mmol (21.6 mg) of bpoe in 5.0 mL of Ethanol (EtOH).
-
Metal Solution Preparation : Dissolve 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in 5.0 mL of N,N-Dimethylformamide (DMF).
-
Buffer Layering : In a narrow glass tube, add the Metal Solution. Layer 2.0 mL of a 1:1 DMF:EtOH mixture on top.
-
Ligand Layering : Carefully layer the Ligand Solution over the buffer. Seal the tube.
-
Crystallization : Maintain at 25 °C for 14 days.
-
Validation Check: Colorless polyhedral crystals will form. If rapid precipitation occurs (white powder), the diffusion rate was too fast; repeat with a thicker buffer layer (3.0 mL).
-
Analytical Validation Workflow
To ensure the trustworthiness of the synthesized topologies, perform the following self-validating sequence:
-
Single-Crystal X-Ray Diffraction (SCXRD) : Determine the exact O-C-C-O torsion angle to confirm anti (>170°) or gauche (<70°) conformations.
-
Powder X-Ray Diffraction (PXRD) : Grind a bulk sample of the crystals and compare the experimental PXRD pattern to the simulated pattern derived from the SCXRD CIF file. This confirms bulk phase purity.
-
Thermogravimetric Analysis (TGA) : Heat the sample from 25 °C to 600 °C at 5 °C/min under N₂. The initial weight loss plateau validates the solvent-accessible void volume.
Quantitative Data Summary
The table below summarizes the critical parameters and resulting quantitative crystallographic data derived from the divergent self-assembly protocols.
| Parameter | Protocol A (2D Grid Network) | Protocol B (3D Interpenetrated) |
| Metal Node | Co(II) [Octahedral] | Zn(II) [Tetrahedral] |
| Counterion | Thiocyanate (NCS⁻) | Nitrate (NO₃⁻) |
| Solvent System | Methanol / Water (Protic) | DMF / Ethanol (Aprotic) |
| Ligand Conformation | Anti (Extended) | Gauche (Bent) |
| O-C-C-O Torsion Angle | 178.4° ± 1.2° | 64.3° ± 2.1° |
| Resulting Topology | 2D Non-interpenetrated Sheet | 3D Diamondoid (2-fold interpenetrated) |
| Solvent Void Volume (%) | ~ 12% | ~ 38% |
| Crystal Habit & Color | Pink Blocks | Colorless Polyhedrons |
| Yield (Based on Metal) | 68% | 74% |
Workflow Visualization
The following diagram illustrates the logical relationship between the experimental conditions, the induced ligand conformation, and the resulting macroscopic topology.
Fig 1. Divergent self-assembly workflows controlling topology via ligand conformational engineering.
References
-
Title : Porous Coordination Polymer Polymorphs with Different Flexible Pores Using a Structurally Flexible and Bent 1,3-Bis(4-pyridyl)propane Ligand. Source : Inorganic Chemistry URL :[Link]
-
Title : Metallomacrocycle or coordination polymer: Spacer-directed self-assembly of transition-metal complexes based on flexible bis(benzotriazole) ligands. Source : CrystEngComm URL :[Link]
-
Title : Single-crystal-to-single-crystal transformation of a coordination polymer from 2D to 3D by [2 + 2] photodimerization assisted by a coexisting flexible ligand. Source : CrystEngComm URL :[Link]
Application Note: Rapid and Efficient Synthesis of 4-(2-pyridin-4-yloxyethoxy)pyridine Derivatives via Microwave Irradiation
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 4-(2-pyridin-4-yloxyethoxy)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers a substantial reduction in reaction times, improved yields, and a greener chemical process compared to conventional heating methods. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive framework from reaction mechanism to detailed experimental procedures and data interpretation.
Introduction: The Significance of Pyridine Derivatives and Microwave Synthesis
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to engage in various biological interactions.[1][2] The title compounds, this compound derivatives, represent an interesting class of bis-pyridyl ethers with potential applications as ligands, in supramolecular chemistry, and as precursors for novel therapeutic agents.
Traditional methods for the synthesis of such ethers, often relying on the Williamson ether synthesis, typically involve prolonged reaction times at elevated temperatures.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering numerous advantages such as rapid and uniform heating, which often leads to dramatically shorter reaction times, higher product yields, and increased purity.[5] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, a process that is significantly more energy-efficient than conventional heating.[6] This application note outlines a microwave-assisted approach to the synthesis of this compound, providing a practical and efficient alternative to classical synthetic routes.
Reaction Mechanism and Rationale
The synthesis of this compound can be achieved via a microwave-assisted Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] Two primary synthetic routes are proposed and discussed below.
Route A: Reaction of 4-hydroxypyridine with a dihalogenated ethane. Route B: Reaction of 4-chloropyridine with ethylene glycol.
For the purpose of this application note, we will focus on a variation of Route A, which offers good control over the stoichiometry and is highly amenable to microwave conditions. The proposed reaction involves the O-alkylation of 4-hydroxypyridine with a suitable two-carbon electrophile.
The key steps in the proposed mechanism are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxypyridine, forming a more nucleophilic pyridin-4-olate anion.
-
Nucleophilic Attack: The pyridin-4-olate anion then acts as a nucleophile, attacking the electrophilic carbon of the linking agent (e.g., a dihaloethane), displacing a leaving group.
-
Second Nucleophilic Attack: The intermediate then reacts with a second equivalent of the pyridin-4-olate anion to form the final product.
Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, thereby increasing the rate of reaction.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Hydroxypyridine | 98% | Sigma-Aldrich |
| 1,2-Dibromoethane | 99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | --- | --- |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | --- |
| 10 mL Microwave Vial | with snap-on cap | --- |
| Magnetic Stirrer | --- | --- |
| Rotary Evaporator | --- | --- |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
| Column Chromatography Supplies | Silica Gel (230-400 mesh) | --- |
Step-by-Step Synthesis Protocol
-
Preparation of Reaction Mixture:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-hydroxypyridine (2.0 mmol, 190 mg).
-
Add anhydrous potassium carbonate (4.0 mmol, 552 mg).
-
Add anhydrous N,N-dimethylformamide (DMF) (4 mL).
-
Add 1,2-dibromoethane (1.0 mmol, 86 µL, 188 mg).
-
-
Microwave Irradiation:
-
Seal the vial with a snap-on cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by adding deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 20% EtOAc and gradually increasing to 50% EtOAc).
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Caption: Experimental workflow for the microwave-assisted synthesis.
Results and Discussion
The microwave-assisted protocol is expected to provide the desired product in good to excellent yields with significantly reduced reaction times compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 8 - 24 hours | 15 - 30 minutes |
| Typical Yield | 40 - 60% | 75 - 90% |
| Temperature | Reflux | 150 °C |
| Energy Consumption | High | Low |
| Purity (pre-purification) | Moderate | High |
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 4H), 6.85 (d, 4H), 4.40 (t, 4H), 4.20 (t, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5, 150.8, 110.2, 67.5, 66.8.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977, found: 217.0975.
The use of a polar aprotic solvent like DMF is crucial as it effectively absorbs microwave energy and facilitates the SN2 reaction. Potassium carbonate serves as an effective and economical base for the deprotonation of 4-hydroxypyridine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Inefficient work-up | Perform extractions with fresh solvent. | |
| Formation of Byproducts | Side reactions | Lower the reaction temperature. Optimize the stoichiometry of reactants. |
| Difficulty in Purification | Co-elution of impurities | Use a different solvent system for column chromatography. |
Conclusion
This application note presents a highly efficient and rapid method for the synthesis of this compound derivatives using microwave irradiation. The described protocol offers significant advantages over conventional methods, including drastically reduced reaction times, higher yields, and adherence to the principles of green chemistry. This methodology provides a valuable tool for researchers in the fields of medicinal chemistry and materials science for the facile generation of this important class of compounds.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Baghley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
- L.S. College. (2020, July 15). Williamson ether synthesis.
- Chen, J., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1367-1371.
- Scholl, M., et al. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2005(6), 333-350.
- Tawfik, H., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 787-794.
- Al-Mulla, A. (2017). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc.
- Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023, November 21). MDPI.
- Bogdal, D., Pielichowski, J., & Boron, A. (1996). A rapid williamson synthesis under microwave irradiation in dry media.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
- Tawfik, H., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 787-794.
- Pachipulusu, R., et al. (2026, January 17).
- Tu, S., et al. (2007). Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines. Organic & Biomolecular Chemistry, 5(6), 945-951.
- El-Sayed, W. A., et al. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard Reagents to Pyridine N-Oxides: A Mild and General Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337.
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.).
- Sanad, S. M. H., et al. (2016). MICROWAVE ASSISTED MULTI-COMPONENT SYNTHESIS OF NOVEL BIS(1,4-DIHYDROPYRIDINES) BASED ARENES OR HETEROARENES. HETEROCYCLES, 92(5), 911-925.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
- Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019, September 25). Organic Process Research & Development.
- Flores-Conde, M. I., et al. (2019, November 15). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. MDPI.
- Elwahy, A. H. M., et al. (2016). Microwave Assisted Multi-Component Synthesis of Novel Bis(1,4-dihydropyridines) Based Arenes or Heteroarenes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving yield of 4-(2-pyridin-4-yloxyethoxy)pyridine synthesis reactions
Executive Summary
The synthesis of 4-(2-pyridin-4-yloxyethoxy)pyridine (also known as 1,2-bis(4-pyridyloxy)ethane ) presents a classic challenge in heterocyclic chemistry: balancing nucleophilic aromatic substitution (
Low yields in this reaction are typically caused by three factors:
-
Polymerization of the 4-chloropyridine intermediate.
-
Incomplete Substitution resulting in the mono-ether (4-(2-hydroxyethoxy)pyridine).
-
Competitive N-Alkylation if using the 4-hydroxypyridine route.
This guide provides a validated protocol using the
Validated Reaction Protocol
The following protocol is optimized to minimize polymerization and maximize the formation of the bis-ether product.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Ethylene Glycol | Core Linker | 1.0 | Must be anhydrous (<50 ppm H₂O). |
| 4-Chloropyridine HCl | Electrophile | 2.5 | Use HCl salt directly. Do not free-base beforehand. |
| Sodium Hydride (60%) | Base | 6.0 | Excess required to neutralize HCl salt (2.5 eq) + deprotonate diol (2.0 eq). |
| DMF (Anhydrous) | Solvent | - | Concentration: 0.2 M relative to glycol. |
Step-by-Step Workflow
-
Alkoxide Formation:
-
Charge a flame-dried flask with NaH (6.0 eq) and anhydrous DMF under inert atmosphere (
or Ar). -
Cool to 0°C .
-
Add Ethylene Glycol (1.0 eq) dropwise. Evolution of
gas will be vigorous. -
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
-
-
Electrophile Addition (Critical Step):
-
Re-cool the mixture to 0°C .
-
Add 4-Chloropyridine Hydrochloride (2.5 eq) solid in small portions.
-
Technical Note: Adding the salt directly to the alkoxide solution generates the unstable free base in situ, where it is immediately trapped by the high concentration of glycol alkoxide. This prevents the self-polymerization of 4-chloropyridine.
-
-
Reaction Phase:
-
Heat the mixture to 100°C for 12–16 hours .
-
Monitor via TLC (10% MeOH in DCM) or LC-MS. The mono-substituted intermediate usually appears first; heating must continue until it converts to the bis-product.
-
-
Workup:
-
Cool to RT. Carefully quench with saturated
(aq). -
Extract with EtOAc (3x) .
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Acetone/Hexane or Ethanol .
-
If oil persists, use flash chromatography: Gradient 0%
10% MeOH in DCM.
-
Troubleshooting & Diagnostics
Visualizing the Pathway
The diagram below illustrates the competing pathways. Your goal is to navigate the green path while blocking the red (polymerization) and orange (N-alkylation) paths.
Caption: Reaction pathway logic. High local concentration of alkoxide is required to trap 4-chloropyridine before it polymerizes.
Diagnostic Q&A
Q1: My yield is <20%, and I see a dark tar in the flask.
-
Diagnosis: Polymerization of 4-chloropyridine.
-
Root Cause: You likely generated the free base of 4-chloropyridine before adding it to the glycol, or the addition was too slow at high temperature.
-
Fix: Follow the "In-Situ Neutralization" method described in Step 2. Ensure the glycol is fully deprotonated (excess NaH) before adding the pyridine salt.
Q2: I am isolating mostly the mono-substituted product (one pyridine ring).
-
Diagnosis: Incomplete conversion.
-
Root Cause: The second substitution is sterically slower and requires higher energy.
-
Fix:
-
Increase temperature to 110–120°C .
-
Increase 4-Chloropyridine HCl equivalents to 3.0 eq .
-
Extend reaction time to 24h.
-
Q3: Can I use 4-hydroxypyridine and 1,2-dibromoethane instead?
-
Diagnosis: Route selection error.
-
Analysis: This route relies on O-alkylation of a pyridone.[1][2] Pyridones are ambident nucleophiles and favor N-alkylation (forming N-ethyl-pyridones) under standard basic conditions.
-
Verdict: Avoid this route unless you use silver salts (
) in benzene/toluene, which is expensive and difficult to scale. The route (Chloropyridine + Glycol) is chemically superior for O-selectivity.
Data & Chemical Parameters
Solvent & Base Screening Data
| Solvent | Base | Temp (°C) | Yield (Bis-Ether) | Major Impurity |
| DMF | NaH | 100 | 78% | None |
| DMSO | KOH | 90 | 45% | Hydrolysis products |
| THF | NaH | Reflux (66) | <10% | Mono-ether (Temp too low) |
| Toluene | NaH | 110 | 0% | Reagents insoluble |
Key Physical Properties
-
Molecular Weight: 216.24 g/mol
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DCM, MeOH, EtOAc; Insoluble in water, Hexanes.
References
-
Synthesis of Pyridines Bearing PEG Chains: Satou, M., et al. (2015). Pyridines Bearing Poly(ethylene glycol) Chains: Synthesis and Use as Ligands. Kyoto University.
-
Synthesis of 1,2-bis(4-pyridyl)ethane derivatives: ChemicalBook. (2024). 1,2-Bis(4-pyridyl)ethane Properties and Synthesis.
-
Ambident Nucleophile Reactivity (N vs O Alkylation): Torhan, M. C., et al. (2013).[1] A comparison of N- versus O-alkylation of substituted 2-pyridones. Tetrahedron Letters.
-
Resist Composition Patents (Citing the target molecule): US Patent 8,173,350 B2. (2012). Oxime compound and resist composition containing the same.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. CN100354257C - Sulfonate and a resist composition - Google Patents [patents.google.com]
- 4. US20030119957A1 - Resist composition - Google Patents [patents.google.com]
- 5. 1,2-Bis(4-pyridyl)ethane | C12H12N2 | CID 78630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-BIS(4-PYRIDYL)ETHANE | 4916-57-8 [chemicalbook.com]
- 7. 106470010 [thermofisher.com]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-(2-pyridin-4-yloxyethoxy)pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-(2-pyridin-4-yloxyethoxy)pyridine (also known as 1,2-bis(pyridin-4-yloxy)ethane) and its derivatives.
Here, we bypass generic advice and dive directly into the physicochemical mechanics of this specific compound, providing field-proven, self-validating protocols to rescue your assays and in vivo studies.
Mechanistic Overview: Why is this compound insoluble?
To troubleshoot solubility, we must first understand the causality behind the compound's physical state. This compound is a symmetrical bis-pyridine ether. Its poor aqueous solubility at physiological conditions is driven by two primary factors:
-
Ionization State (pKa): The pKa of a 4-alkoxypyridine nitrogen is approximately 6.58[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 85% of the molecule exists in its unprotonated, neutral free-base form. Neutral organic molecules inherently lack the charge-dipole interactions required for robust aqueous solvation.
-
Crystal Lattice Energy: The symmetrical nature of the 1,2-bis(pyridin-4-yloxy)ethane structure allows for highly ordered, tight molecular packing in the solid state. High crystal lattice energy means a massive thermodynamic barrier must be overcome to break the crystal apart for dissolution[2].
Diagnostic Decision Tree
Use the logical workflow below to determine the optimal solubility strategy based on your specific experimental constraints.
Diagnostic decision tree for troubleshooting bis-pyridine ether solubility.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my compound instantly crash out of solution when I dilute my DMSO stock into biological buffers (pH 7.4)?
The Causality: When you dissolve the compound in 100% DMSO, it is fully solvated regardless of its ionization state. However, when you spike this stock into PBS (pH 7.4), the solvent rapidly exchanges with water. Because the pH (7.4) is above the compound's pKa (~6.58)[1], the nitrogens rapidly deprotonate. The resulting neutral, highly hydrophobic free base immediately aggregates to minimize contact with water, crashing out as a precipitate. The Solution: If your assay permits, pre-acidify your aqueous buffer to pH 4.0 before adding the DMSO stock. At pH 4.0 (more than 2 units below the pKa), >99% of the compound will be doubly protonated, drastically increasing its solubility limit.
Q2: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO or Tween-80?
The Causality: For in vivo applications, relying on extreme pH or high organic solvent concentrations causes injection-site necrosis or systemic toxicity. The most elegant solution is salt formation . By reacting the basic pyridine nitrogens with a strong acid (like methanesulfonic acid), you create an ionized salt (e.g., a dimesylate salt). This permanently disrupts the highly ordered crystal lattice energy of the free base and significantly increases the hydration-free energy upon contact with water[2]. The Solution: Synthesize the dimesylate or dihydrochloride salt of this compound (See Protocol A).
Q3: I cannot lower the pH because I am running a live-cell assay at pH 7.4. What is the best alternative to keep it dissolved?
The Causality: Live cells will not tolerate pH 4.0, and high DMSO concentrations (>0.5%) will cause cytotoxicity. To keep the neutral free base dissolved at pH 7.4, you must shield its hydrophobic ethoxy linker and pyridine rings from the aqueous environment. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic nanocavity. It forms a host-guest inclusion complex with the pyridine derivative, pulling the hydrophobic drug into its cavity while remaining highly soluble in water[3]. (See Protocol B).
Experimental Protocols
Protocol A: Preparation of the Dimesylate Salt (Self-Validating Workflow)
This protocol converts the insoluble free base into a highly soluble dimesylate salt, ideal for in vivo pharmacokinetics.
-
Dissolution: Suspend 1.0 molar equivalent of this compound free base in a minimal volume of anhydrous acetone or ethanol. Stir at 40°C until a fine suspension is achieved.
-
Acid Addition: Slowly add 2.1 molar equivalents of methanesulfonic acid dropwise. Causality note: 2.1 equivalents ensure both pyridine nitrogens are fully protonated without leaving excessive residual acid.
-
Observation & Crystallization: The suspension should rapidly clear into a transparent solution as the salt forms and dissolves in the solvent. Allow the solution to cool slowly to 4°C to induce crystallization of the dimesylate salt.
-
Isolation: Filter the resulting crystals under a vacuum, wash with cold acetone, and dry in a vacuum oven at 40°C overnight.
-
Self-Validation Step: Dissolve 5 mg of the final powder in D2O and run a 1H-NMR spectrum. You must observe the mesylate methyl protons (~2.8 ppm) integrating to exactly 6 protons relative to the 8 pyridine aromatic protons. If the ratio is lower, you have a mono-mesylate salt and must repeat the acidification.
Protocol B: Phase-Solubility Complexation with HP-β-CD
Use this protocol to generate a soluble formulation for pH 7.4 cell-based assays.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
-
Saturating the System: Add an excess amount of the solid this compound to the HP-β-CD solution (e.g., 10 mg of drug per 1 mL of solution).
-
Equilibration: Place the suspension in a thermomixer at 37°C and shake at 800 RPM for 48 hours. Causality note: Host-guest complexation is an equilibrium-driven process. 48 hours ensures thermodynamic equilibrium is reached between the solid drug and the cyclodextrin cavities[3].
-
Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter. The filter removes all uncomplexed, solid free base. The resulting clear filtrate contains your solubilized inclusion complex.
-
Self-Validation Step: Do not assume the concentration based on input mass. Dilute an aliquot of the filtrate 1:100 in methanol and quantify the exact dissolved drug concentration using HPLC-UV against a known standard curve.
Quantitative Data Summary
The following table summarizes the expected solubility enhancements based on the chosen troubleshooting strategy.
| Formulation Strategy | Primary Mechanism of Action | Operational pH | Estimated Solubility Increase | Best Use Case |
| Free Base in Water | None (Neutral molecule) | 7.4 | Baseline (< 0.1 mg/mL) | N/A (Control) |
| pH Adjustment (HCl) | Double Ionization (>99%) | 4.0 | > 100-fold | Biochemical / Cell-free assays |
| Dimesylate Salt | Disruption of lattice energy | 5.5 - 6.5 | > 50-fold | In vivo dosing (IV/PO) |
| 20% HP-β-CD | Host-guest encapsulation | 7.4 | ~ 20 to 50-fold | Live-cell culture assays |
References
-
Cas 620-08-6,4-Methoxypyridine - LookChem (Reference for 4-alkoxypyridine pKa values). LookChem. URL:[1]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts (Reference for pyridine salt formation and lattice energy reduction). MDPI. URL:[2]
-
Changes in the intestinal absorption mechanism of icariin in the nanocavities of cyclodextrins - PMC (Reference for HP-β-CD phase solubility and inclusion complexation mechanics). NIH. URL:[3]
Sources
Technical Support Center: Optimizing Crystallization Conditions for Flexible Pyridine-Based MOFs
Welcome to the technical support center for the synthesis and crystallization of flexible pyridine-based Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these dynamic materials. We will explore common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: From Amorphous Precipitants to Single Crystals
This section addresses specific issues that may arise during the synthesis of flexible pyridine-based MOFs. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Formation of Amorphous Precipitate Instead of Crystalline MOF
Question: My reaction yielded an insoluble powder that shows no diffraction peaks in PXRD analysis. What went wrong?
Answer:
The formation of an amorphous precipitate is a common issue in MOF synthesis and typically indicates that the nucleation and crystal growth processes are not well-controlled. This can be due to several factors, including excessively fast reaction kinetics, inappropriate solvent systems, or incorrect stoichiometry.
Potential Causes and Solutions:
-
Rapid Nucleation: If the initial nucleation is too rapid, it can lead to the formation of many small nuclei that do not have sufficient time to organize into a crystalline lattice, resulting in an amorphous solid.
-
Solution: Slow down the reaction rate. This can be achieved by lowering the reaction temperature, reducing the concentration of the reactants, or using a slower method of combining the reagents (e.g., vapor diffusion or slow cooling).
-
-
Solvent System Incompatibility: The choice of solvent is critical as it influences the solubility of the metal salt and the organic linker, as well as the coordination environment of the metal ions.[1][2][3]
-
Solution: Experiment with different solvent systems. A mixture of solvents can often provide the optimal balance of solubility and coordination modulation. For pyridine-based MOFs, solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are common starting points. Consider the polarity and coordinating ability of the solvent.
-
-
Incorrect pH: The pH of the reaction mixture can significantly affect the deprotonation of the carboxylic acid groups on the linker and the stability of the metal clusters.
-
Solution: Adjust the pH of the reaction mixture. The addition of small amounts of an acid or base can sometimes promote crystallization.
-
-
Presence of Impurities: Impurities in the reactants or solvent can interfere with crystal growth.
-
Solution: Ensure the purity of your metal salt, pyridine-based linker, and solvents.
-
Issue 2: Poor Crystal Quality (Small, Intergrown, or Poorly Diffracting Crystals)
Question: I've managed to obtain a crystalline product, but the crystals are too small for single-crystal X-ray diffraction (SC-XRD), or they are heavily intergrown. How can I improve the crystal quality?
Answer:
Poor crystal quality is often a result of suboptimal nucleation and growth kinetics. The goal is to favor crystal growth over nucleation. This can be achieved by carefully tuning the reaction conditions.
Key Strategies for Improving Crystal Quality:
-
Introduction of Modulators: Modulators are molecules that compete with the organic linker for coordination to the metal centers.[4][5] This competition slows down the formation of the MOF framework, allowing for the growth of larger and higher-quality crystals.[4][5] Monocarboxylic acids (e.g., formic acid, acetic acid) or even other nitrogen-containing ligands like pyridine itself can act as effective modulators.[4][5][6] The choice and concentration of the modulator are critical parameters to optimize.[7]
-
Temperature Profile Optimization: A carefully controlled temperature ramp and cooling profile can significantly impact crystal quality. A slower cooling rate often leads to fewer nucleation events and promotes the growth of larger crystals.
-
Solvent Layering/Vapor Diffusion: These techniques create a gradual increase in the concentration of the reactants at the interface of two solvents, promoting slow and controlled crystal growth.
Experimental Workflow for Modulator Screening:
Below is a systematic approach to screen for the optimal modulator and its concentration to improve crystal quality.
Caption: Workflow for modulator screening to enhance crystal quality.
Issue 3: Framework Collapse Upon Solvent Removal (Activation)
Question: My MOF appears crystalline in solution, but the framework collapses, and porosity is lost after I try to remove the guest solvent molecules. How can I prevent this?
Answer:
Framework collapse during activation is a significant challenge, particularly for flexible MOFs.[8][9] This often occurs due to the strong capillary forces exerted by the solvent on the pore walls as it evaporates.[10]
Strategies to Prevent Framework Collapse:
-
Solvent Exchange: Before heating or applying a vacuum, exchange the high-boiling-point synthesis solvent (like DMF) with a more volatile solvent with lower surface tension (e.g., acetone, chloroform, or ethanol).[10][11][12] This process should be repeated several times to ensure complete exchange.[12]
-
Supercritical Drying: This is a highly effective method for activating delicate MOFs.[10] The solvent is brought to its supercritical state, where the distinction between liquid and gas phases disappears, eliminating capillary forces during removal.[10] Supercritical CO2 is commonly used for this purpose.
-
Gentle Activation Conditions: Avoid aggressive heating or rapid vacuum application. A slow, gradual increase in temperature under a gentle vacuum can sometimes be sufficient to preserve the framework's integrity.
Table 1: Common Solvents for Exchange and Their Properties
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | 36.4 | Common synthesis solvent, high boiling point, and surface tension. |
| Ethanol | 78.4 | 22.1 | Good for exchanging with DMF, lower surface tension. |
| Acetone | 56 | 23.7 | Highly volatile, effective for solvent exchange. |
| Dichloromethane (DCM) | 39.6 | 28.1 | Can be effective, but incomplete exchange can still lead to collapse.[12] |
| Chloroform | 61.2 | 27.1 | Another good option for solvent exchange before activation.[13] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design, synthesis, and characterization of flexible pyridine-based MOFs.
1. How does the choice of pyridine-based linker influence the flexibility of the MOF?
The structure of the pyridine-based linker is a primary determinant of the framework's flexibility. Key factors include:
-
Rotational Freedom: Linkers with rotatable bonds, such as those with biphenyl or other flexible backbones, can allow for significant structural changes in response to external stimuli.[14]
-
Functional Groups: The presence of specific functional groups can influence intermolecular interactions within the framework, affecting its ability to flex. For instance, bulky side groups can sterically hinder large-scale movements, while groups capable of hydrogen bonding can introduce additional constraints or flexibility.[14]
-
Linker Length: Longer linkers can create larger pores, which may be more prone to collapse but can also allow for more dramatic breathing or swelling behaviors.[15]
2. What is the role of the metal node in the flexibility of pyridine-based MOFs?
The metal node, or secondary building unit (SBU), is another critical component that dictates the flexibility of the framework.
-
Coordination Environment: The coordination geometry of the metal ion and its ability to change in response to guest molecules can be a direct source of flexibility.[16]
-
Metal Ion Identity: Different metal ions have distinct coordination preferences, which can influence the rigidity of the SBU and, consequently, the overall framework.[16] For example, zinc-based MOFs are known for their chemical stability due to strong metal-ligand interactions.[17]
3. Which characterization techniques are essential for confirming the flexibility of a pyridine-based MOF?
A combination of techniques is necessary to fully characterize the dynamic nature of these materials.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise atomic structure of the MOF in its different states (e.g., solvated, desolvated, with different guests).[18][19] In-situ SC-XRD studies under varying conditions (temperature, pressure) can directly visualize the structural transformations.[20]
-
Powder X-ray Diffraction (PXRD): PXRD is crucial for confirming the phase purity of the bulk material and for monitoring structural changes upon guest removal or uptake.[13]
-
Gas Adsorption Analysis: Measuring gas adsorption isotherms (e.g., with N2, CO2, or other relevant gases) can reveal the flexibility of the framework through characteristic stepped isotherms, which indicate gate-opening or breathing phenomena.[21][22]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) helps determine the thermal stability of the MOF and the temperature at which guest molecules are removed. Differential scanning calorimetry (DSC) can detect phase transitions associated with framework flexibility.
4. How can I control the particle size and morphology of my flexible MOF crystals?
Controlling the size and shape of MOF crystals is important for many applications.
-
Modulators: As discussed in the troubleshooting section, modulators can influence crystal size and morphology by controlling nucleation and growth rates.[5][23] For instance, the use of pyridine as a modulator can lead to the formation of nanosheets in some systems.[4]
-
Synthesis Method: The choice of synthesis method (e.g., solvothermal, microwave-assisted, sonochemical) can have a significant impact on particle size.[15][24] Sonochemical synthesis, for example, often produces smaller, more uniform nanoparticles.[24]
-
Reactant Concentration: Higher reactant concentrations generally lead to faster nucleation and smaller crystal sizes.[15]
5. What are the best practices for storing flexible pyridine-based MOFs?
Due to their dynamic nature, the storage of flexible MOFs requires care.
-
As-Synthesized (Solvated): Storing the MOF in its mother liquor is often the best way to maintain its crystallinity before activation.
-
Activated (Desolvated): Once activated, flexible MOFs should be stored in a desiccator or under an inert atmosphere to prevent the re-adsorption of water or other atmospheric gases, which could alter the framework's structure.
Logical Diagram for MOF Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of flexible MOFs.
References
- A flexible copper MOF as a carboxylate-specific crystalline sponge for structure solution using X-ray and electron diffraction - PMC. (2025, November 10). Vertex AI Search.
- Flexible metal-organic frameworks - - Diamond Light Source. (2017, August 9). Diamond Light Source.
- CO2-induced single-crystal to single-crystal transformations of an interpenetrated flexible MOF explained by in situ crystallographic analysis and molecular modeling - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Nanoscale Flexing Mechanism of a Metal–Organic Framework Determined by Atomic Force Microscopy - PMC. (2025, May 9). Vertex AI Search.
- The Role of Modulators in Controlling Layer Spacings in a Tritopic Linker Based Zirconium 2D Microporous Coordination Polymer | Inorganic Chemistry - ACS Publications. (2015, April 24). American Chemical Society.
- MOF Activation: Solvent Exchange and Supercritical Drying - Patsnap Eureka. (2025, July 25). Patsnap.
- Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K. (2020, April 6). Royal Society of Chemistry.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure.
- Guest-Induced Flexibility in a Multifunctional Ruthenium-Based Metal–Organic Framework. (2024, January 3). Vertex AI Search.
- Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - MDPI. (2023, January 16). MDPI.
- Unveiling the Structure-Modulator Relationships in Thorium-Based Metal-Organic Framework Crystallization | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Desolvation process in the flexible metal–organic framework [Cu(Me-4py-trz-ia)], adsorption of dihydrogen and related structure responses - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE00992B. (2019, September 10). Royal Society of Chemistry.
- Structural Exploration of Zirconium Metal–Organic Frameworks Through Linker Desymmetrization and Modulator Compensation - PMC. (2025, December 22). Vertex AI Search.
- In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites | Journal of the American Chemical Society. (2023, August 8). American Chemical Society.
- (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands - ResearchGate. (2025, October 17). ResearchGate.
- The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. (2025, August 9). ResearchGate.
- Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC. (n.d.). Vertex AI Search.
- Guest-Induced Switchable Breathing Behavior in a Flexible Metal–Organic Framework with Pronounced Negative Gas Pressure | Inorganic Chemistry - ACS Publications. (2018, June 29). American Chemical Society.
- Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - ResearchGate. (2026, January 16). ResearchGate.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). Vertex AI Search.
- Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). BIOVIA.
- SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID - UMT JOURNAL. (n.d.). Universiti Malaysia Terengganu.
- Flexibility in Metal–Organic Frameworks: A Basic Understanding - MDPI. (2019, June 6). MDPI.
- An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC. (n.d.). Vertex AI Search.
- Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Publishing. (2024, January 10). Royal Society of Chemistry.
- Synthesis of nickel-metal organic framework nanoplates with pyridine modulation and application to supercapacitors - ResearchGate. (2025, August 6). ResearchGate.
- Controlling flexibility of metal–organic frameworks | National Science Review. (2018, November 15). Oxford Academic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study | MDPI [mdpi.com]
- 3. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 4. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Exploration of Zirconium Metal–Organic Frameworks Through Linker Desymmetrization and Modulator Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 11. Desolvation process in the flexible metal–organic framework [Cu(Me-4py-trz-ia)], adsorption of dihydrogen and related structure responses - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE00992B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diamond.ac.uk [diamond.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. A flexible copper MOF as a carboxylate-specific crystalline sponge for structure solution using X-ray and electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoscale Flexing Mechanism of a Metal–Organic Framework Determined by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CO2-induced single-crystal to single-crystal transformations of an interpenetrated flexible MOF explained by in situ crystallographic analysis and molecular modeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. repo.uni-hannover.de [repo.uni-hannover.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
Purification methods to remove impurities from 4-(2-pyridin-4-yloxyethoxy)pyridine
The following technical guide is structured as a Tier-3 Support Document for the purification of 4-(2-pyridin-4-yloxyethoxy)pyridine (also known as 1,2-bis(pyridin-4-yloxy)ethane).
This guide assumes the compound was synthesized via Nucleophilic Aromatic Substitution (
Executive Summary & Critical Quality Attributes (CQA)
Compound Overview:
-
Structure: Pyridine-O-
- -O-Pyridine[2][3][4][5][6] -
Physicochemical Profile: Bis-basic heterocyclic ether.[2][3][4][5][6] Likely a low-melting solid or viscous oil depending on purity.[2][3][4][5][6]
The Challenge: The synthesis of bis-pyridyl ethers often yields a "statistical mixture" containing the target bis-ether, the mono-substituted alcohol (intermediate), and unreacted starting materials.[2][4][6] Furthermore, 4-alkoxypyridines are prone to N-alkylation side reactions (forming pyridones) if reaction temperatures are uncontrolled.[1][2][3][4][5][6]
Target Impurity Profile:
| Impurity Type | Specific Compound | Removal Strategy |
|---|---|---|
| Starting Material | Ethylene Glycol | Aqueous washing (High water solubility).[2][3][4][5][6] |
| Starting Material | 4-Chloropyridine | Acidic wash / Sublimation (Unstable as free base).[2][3][4][5] |
| Intermediate | 2-(Pyridin-4-yloxy)ethanol | Polarity-based separation (Recrystallization/Flash).[2][3][4][5][6] |
| Side Product | N-alkylated Pyridones | Chromatography (Significant
Purification Decision Tree (Workflow)
The following logic gate determines the optimal purification route based on your crude yield and physical state.
Figure 1: Decision matrix for purification based on the physical state of the crude isolate.
Tier 1: Acid-Base Extraction (The "Workhorse" Protocol)[1][3][4][5][6]
This method utilizes the basicity of the pyridine nitrogen (
Pre-requisite: Your crude material is dissolved in an organic solvent (DCM or Ethyl Acetate).[1][2][5][7]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude residue in Dichloromethane (DCM) . Avoid Ether as bis-pyridyl compounds often have poor solubility in ether.[2][3][4][5][6]
-
Acid Extraction:
-
Extract the organic layer 3x with 1.0 M HCl .
-
Mechanism:[3][4][5][8] The pyridine nitrogens protonate, moving the target molecule into the aqueous phase. Neutral organic impurities remain in the DCM.
-
Checkpoint: Save the organic layer until you confirm the product is in the aqueous phase (Check UV/TLC of aqueous spot).
-
-
The Wash:
-
Wash the combined acidic aqueous layer once with fresh DCM to remove entrained non-polar impurities.
-
-
Basification (Critical Step):
-
Re-Extraction:
Why this works: This removes the bulk of ethylene glycol (stays in water) and neutral organic side products.[1]
Tier 2: Recrystallization (Polymorph & Isomer Control)[1][2]
If the acid-base extraction yields a solid, recrystallization is preferred over chromatography for scalability.[2][6]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature Profile | Target Impurity Removal |
| Acetonitrile | 100% | Reflux | Removes Mono-ether (more soluble).[2][3][4][5][6] |
| Toluene / Hexane | 1:1 to 1:3 | Reflux | Removes N-alkylated polar impurities.[2][3][4][5][6] |
| Ethanol / Water | Variable | Warm | General purification (High loss risk).[1][2][5] |
Protocol:
-
Dissolve the solid in the minimum amount of boiling Acetonitrile.
-
Allow to cool slowly to room temperature on the benchtop (do not rush).
-
Place in a freezer (-20°C) overnight.
-
Filter the white needles/plates and wash with cold Hexane.
Tier 3: Flash Chromatography (Troubleshooting Difficult Separations)[1][2]
If the product remains an oil or contains the mono-substituted intermediate (2-(pyridin-4-yloxy)ethanol), chromatography is required.[2][3][4][5][6]
Stationary Phase: Silica Gel (Standard 40-63
Optimized Mobile Phase:
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
.[1][2][5] -
Gradient: 0% B
10% B over 20 CV (Column Volumes).
Separation Logic:
-
Non-polar impurities elute first (in pure DCM).
-
Target Bis-ether elutes mid-gradient (approx. 3-5% MeOH).[2][3][4][5][6]
-
Mono-ether (Alcohol) elutes later due to Hydrogen bonding.[2][3][4][5][6]
-
N-alkylated pyridones are highly polar and elute last.[2][3][4][5][6]
Troubleshooting & FAQs
Q1: My product is a viscous oil that won't crystallize. What should I do?
-
Diagnosis: This is common for bis-pyridyl ethers containing trace solvent or impurities.[2][3][4][5][6]
-
Solution: Perform a "trituration."[2][5][10] Dissolve the oil in a small amount of DCM, then add a large excess of Diethyl Ether or Pentane while stirring vigorously. The product should crash out as a white powder. If it oils out again, scratch the glass side with a spatula to induce nucleation.
Q2: The NMR shows a small doublet at
-
Diagnosis: This is likely the N-alkylated pyridone isomer.[3][4][5][6] The symmetry of the molecule is broken, and pyridone protons are shielded relative to pyridine protons.
-
Solution: This impurity is difficult to remove by extraction.[5][11] You must use Tier 2 (Recrystallization from Toluene) or Tier 3 (Chromatography) .[1][2][5] Pyridones are much less soluble in toluene than the bis-ether.[3][4][5][6]
Q3: I see a broad peak at 5.0 ppm in
-
Diagnosis: You have residual Mono-substituted alcohol (2-(pyridin-4-yloxy)ethanol).[2][3][4][5][6]
-
Solution: The acid-base extraction failed to separate this because the mono-ether is also basic. Use Recrystallization from Acetonitrile . The alcohol will stay in the mother liquor.[6]
Q4: The product turned yellow/brown during drying.
-
Diagnosis: Pyridine derivatives can be sensitive to oxidation or light, forming N-oxides or colored charge-transfer complexes.[2][3][4][5][6]
-
Solution: Store the compound under Nitrogen/Argon in the dark. If discoloration is severe, pass through a short pad of Basic Alumina (not Silica) using DCM.[1][2]
References
-
Synthesis of 4-alkoxypyridines
-
Purification of Pyridine Derivatives
-
General Workup of Ether Synthesis (Removal of Alcohols)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | C20H14N4 | CID 11438308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 5344-27-4: 4-(2-hydroxyethyl)pyridine | CymitQuimica [cymitquimica.com]
- 5. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide | C11H15N3O2 | CID 62344237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2788373A - Ethylene glycol purification - Google Patents [patents.google.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. polymersource.ca [polymersource.ca]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Enhancing Thermal Stability of Coordination Polymers with Ether Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of coordination polymers (CPs), with a specific focus on the strategic incorporation of ether-functionalized linkers.
Introduction
The thermal stability of coordination polymers is a critical parameter that dictates their applicability in fields ranging from catalysis and gas storage to drug delivery. A robust framework that can withstand elevated temperatures without decomposing is often a prerequisite for practical use. One effective strategy to bolster this stability is the incorporation of ether linkages within the organic struts of the framework. The flexible yet resilient nature of the C-O-C bond can impart a unique combination of structural adaptability and rigidity, leading to materials with enhanced thermal robustness. This guide will explore the nuances of this approach, providing practical advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do ether linkers generally enhance the thermal stability of coordination polymers?
A1: The enhancement in thermal stability is primarily attributed to two factors:
-
Controlled Flexibility and Rigidity: Ether linkages, such as the C–Oether–C bond, allow for a degree of rotational freedom between aromatic rings or other rigid components of the linker.[1] This flexibility can help the framework accommodate thermal stress during heating, preventing premature collapse. Paradoxically, this same linkage can also contribute to overall framework rigidity, which is a key factor in thermal stability.[2]
-
High Coordination Connectivity: Ether-containing ligands often possess multiple potential coordination sites (e.g., carboxylate groups and the ether oxygen itself).[1] This can lead to higher-dimensional, more interconnected networks (e.g., 3D vs. 1D or 2D), which inherently possess greater thermal stability due to the increased number of bonds that must be broken for decomposition to occur.[3]
Q2: What is a typical thermal decomposition pathway for a coordination polymer?
A2: The thermal decomposition of coordination polymers is often a multi-step process that can be elucidated using techniques like Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[4][5] A typical pathway involves:
-
Desolvation: The initial weight loss at lower temperatures (often below 200 °C) usually corresponds to the removal of guest solvent molecules or loosely bound (lattice) water molecules from the pores of the framework.[4][6]
-
Dehydration of Coordinated Water: A subsequent weight loss step may be observed due to the removal of water molecules directly coordinated to the metal centers.[7][8]
-
Framework Decomposition: At higher temperatures, the organic linkers begin to fragment and decompose, leading to a significant weight loss.[4] This is the primary indicator of the framework's thermal stability.
-
Formation of Metal Oxide: The final stage of decomposition typically results in the formation of a stable metal oxide as the residue.[4]
Q3: What are the key synthesis parameters I should control to achieve high thermal stability?
A3: Several experimental factors significantly influence the final thermal stability of your coordination polymer:
-
Reaction Temperature: Higher reaction temperatures during solvothermal synthesis can provide the necessary activation energy to form more thermodynamically stable, higher-dimensional frameworks.[9] However, excessively high temperatures can lead to the decomposition of your linker or the formation of undesired, dense phases.[10]
-
Solvent System: The choice of solvent is crucial. Coordinating solvents can sometimes block potential coordination sites, leading to lower-dimensional structures.[3] Experimenting with different solvents or solvent mixtures can help identify conditions that favor the desired high-connectivity framework.[10]
-
Metal-to-Ligand Ratio: Systematically varying the molar ratio of the metal salt to the organic linker can help you find the optimal stoichiometry for the formation of a stable, high-dimensional network.[3]
-
pH Control: For linkers with pH-sensitive functional groups like carboxylic acids, controlling the pH of the reaction mixture is critical to ensure the desired coordination mode and final dimensionality.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to resolve them.
Problem 1: The synthesized coordination polymer exhibits a lower-than-expected decomposition temperature.
-
Possible Cause 1: Incomplete Formation of a High-Dimensionality Network. The synthesis may be favoring the formation of less stable 1D chains or 2D layers instead of a more robust 3D framework.
-
Solution:
-
Increase Reaction Temperature: Incrementally increase the solvothermal reaction temperature by 10-20°C to promote the formation of a more stable, higher-dimensional structure.[9]
-
Optimize Metal-to-Ligand Ratio: Perform a series of small-scale syntheses with varying metal-to-ligand ratios to identify the optimal conditions for higher dimensionality.[3]
-
Change the Solvent: If using a strongly coordinating solvent like DMF, try a less coordinating one to avoid blocking coordination sites on the metal center.[3]
-
-
-
Possible Cause 2: Incorporation of Thermally Labile Solvent Molecules. Solvent molecules coordinated to the metal centers can be a weak point in the framework, initiating decomposition at lower temperatures.
-
Solution:
-
Post-Synthesis Activation: After synthesis, activate the material by carefully heating it under vacuum to remove coordinated solvent molecules. This process should be monitored by TGA to determine the optimal activation temperature without causing framework collapse.[11]
-
Solvent Exchange: Before activation, consider exchanging the high-boiling point synthesis solvent with a more volatile one (e.g., acetone or chloroform) to facilitate its removal at lower temperatures.
-
-
-
Possible Cause 3: The Ether Linker Itself is Decomposing. While ether linkages can enhance stability, the specific chemical structure of your linker might have inherent thermal limitations.
-
Solution:
-
Characterize the Linker: Run a TGA on the free organic linker to determine its intrinsic thermal stability. This will provide a baseline for the maximum expected stability of the coordination polymer.
-
Modify the Linker: If the linker is the limiting factor, consider synthesizing a more rigid analogue. For example, incorporating bulky side groups can restrict bond rotations and increase the overall rigidity and thermal stability of the resulting framework.[2]
-
-
Problem 2: The product is an amorphous powder with poor crystallinity.
-
Possible Cause 1: Reaction Kinetics are Too Fast. Rapid precipitation can occur if the reaction proceeds too quickly, preventing the ordered growth of crystals.
-
Solution:
-
Lower the Reaction Temperature: Reducing the synthesis temperature can slow down the nucleation and growth processes, allowing for the formation of more ordered, crystalline material.[3]
-
Decrease Reactant Concentrations: Using more dilute solutions of the metal salt and organic linker can also help to control the reaction rate.[3]
-
Use a Modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can compete with the linker for coordination to the metal center, slowing down the formation of the framework and often leading to larger, more well-defined crystals.[11]
-
-
-
Possible Cause 2: The Ether Linker is Too Flexible. Excessive flexibility in the organic linker can sometimes hinder the formation of a well-ordered, crystalline structure.[12]
-
Solution:
-
Introduce a Co-ligand: The use of a more rigid co-ligand in the synthesis can act as a "pillar," helping to direct the formation of a more ordered framework.
-
Redesign the Linker: As mentioned previously, modifying the linker to increase its rigidity can be an effective strategy.[2]
-
-
Problem 3: Inconsistent results and poor reproducibility between batches.
-
Possible Cause 1: Fluctuations in Reaction Conditions. Even small variations in temperature, heating/cooling rates, or reaction time can lead to different products.
-
Solution:
-
Precise Temperature Control: Use a programmable oven or oil bath with a reliable temperature controller to ensure a constant and uniform reaction temperature.[9]
-
Controlled Cooling: Allow the reaction vessel to cool down to room temperature slowly and naturally. Rapid cooling can introduce defects into the crystals.[10]
-
Standardize Procedures: Meticulously document and standardize all experimental parameters, including reagent addition order, stirring speed, and reaction time.
-
-
-
Possible Cause 2: Purity of Reagents and Solvents. Impurities can interfere with the crystallization process and lead to inconsistent results.
-
Solution:
-
Use High-Purity Reagents: Ensure that the metal salts, organic linkers, and solvents are of high purity.[3]
-
Degas Solvents: If your synthesis is sensitive to air or moisture, consider using degassed solvents.
-
-
Experimental Protocols & Data Presentation
Protocol: Solvothermal Synthesis of a Coordination Polymer
-
Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., zinc nitrate) and the ether-containing organic linker in a suitable solvent or solvent mixture (e.g., DMF/ethanol).[11]
-
Mixing: Combine the solutions in a Teflon-lined autoclave. If necessary, add a modulator at this stage.
-
Sealing and Heating: Securely seal the autoclave and place it in a programmable laboratory oven. Set the desired reaction temperature (e.g., 80-150 °C) and time (e.g., 24-72 hours).[10] The heating ramp rate can also be a controlled parameter.
-
Cooling: After the reaction is complete, allow the autoclave to cool to room temperature naturally.[10]
-
Product Isolation and Washing: Collect the crystalline product by filtration. Wash it several times with the synthesis solvent and then with a more volatile solvent to remove any unreacted starting materials.
-
Drying and Activation: Dry the product under vacuum at a moderate temperature to remove the washing solvent. Further activation at a higher temperature may be necessary to remove coordinated solvent molecules.[11]
Data Presentation: Thermal Stability Comparison
To effectively evaluate the impact of an ether linker, it is useful to compare the thermal stability of analogous coordination polymers with and without the ether functionality.
| Coordination Polymer | Linker | Td (onset, °C) | Td (peak, °C) | Residue at 800 °C (%) |
| CP-1 | Terephthalic acid | 350 | 380 | 35 (ZnO) |
| CP-2 (Ether) | 1,4-Bis(carboxyphenoxy)benzene | 410 | 445 | 32 (ZnO) |
Td = Decomposition Temperature as determined by TGA/DTG.
Visualizations
Diagram: Role of Ether Linkers in Enhancing Thermal Stability
Caption: Logical flow of how ether linkers contribute to enhanced thermal stability.
Diagram: Troubleshooting Workflow for Low Thermal Stability
Caption: Decision tree for troubleshooting low thermal stability in coordination polymers.
References
- BenchChem. (n.d.). Technical Support Center: Modifying Reaction Conditions to Control the Dimensionality of Coordination Polymers.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvothermal MOF Synthesis.
- Chaudhary, A., et al. (2016). Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl bis (paramethoxyphenylcarbamide) using DTG/DTA techniques. Arabian Journal of Chemistry.
- BenchChem. (n.d.). Strategies to control the dimensionality of coordination polymers.
- ResearchGate. (n.d.). Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques.
- Hassan, R. M. (2019). Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability. Material Science.
- ACS Publications. (2019). Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Journal of the American Chemical Society.
- ACS Publications. (2022). The Effects of Ligand Substitution on MOF-808 Thermal Cycling Stability and Negative Thermal Expansion. ACS Materials Letters.
- PMC. (n.d.). Coordination Polymer: Synthesis, Spectral Characterization and Thermal Behaviour of Starch-Urea Based Biodegradable Polymer and Its Polymer Metal Complexes.
- National Science Review. (2018). Controlling flexibility of metal–organic frameworks.
- MDPI. (2019). Flexibility in Metal–Organic Frameworks: A Basic Understanding.
- MDPI. (2023). Fabrication, Crystal Structures, Catalytic, and Anti-Wear Performance of 3D Zinc(II) and Cadmium(II) Coordination Polymers Based on an Ether-Bridged Tetracarboxylate Ligand.
- United Journal of Chemistry. (n.d.). Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design.
- PMC. (n.d.). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features.
- AIMS Press. (2018). Synthesis, structural characterization and thermal stability of a 2D layered Cd(II) coordination polymer constructed from squara.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl <i>bis</i> (paramethoxyphenylcarbamide) using DTG/DTA techniques - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterialscience.com [jmaterialscience.com]
- 8. aimspress.com [aimspress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. unitedjchem.org [unitedjchem.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Steric Hindrance in 4-(2-Pyridin-4-yloxyethoxy)pyridine Coordination
Welcome to the Coordination Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the metal coordination of 4-(2-pyridin-4-yloxyethoxy)pyridine (widely known in literature as 1,2-bis(pyridin-4-yloxy)ethane or dpdo).
Because this ligand features a highly flexible
Part 1: Diagnostic Workflow for Steric Hindrance
Before altering your reaction conditions, use the diagnostic flowchart below to identify the root cause of your coordination failure. Steric hindrance in flexible dipyridyl systems typically stems from either ligand folding (gauche conformation) or metal-sphere crowding [2].
Troubleshooting workflow for resolving steric hindrance in coordination assemblies.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I getting discrete metallacycles instead of 1D/2D coordination polymers?
The Causality: The
Q2: How do I overcome steric clash when using bulky co-ligands (e.g., dppp, bipyridine) on the metal center?
The Causality: Bulky auxiliary ligands like 1,3-bis(diphenylphosphino)propane (dppp) possess a massive cone angle that physically blocks the equatorial coordination sites of metals like Pd(II) or Pt(II)[1]. When this compound attempts to bind, the steric repulsion between its central ethoxy chain and the phenyl rings of dppp prevents the formation of a linear polymer.
The Solution: You must relieve pressure in the secondary coordination sphere. Perform a counter-ion exchange (see SOP 2 ) to replace bulky or strongly coordinating anions (like
Q3: My crystallization attempts yield amorphous precipitates. How can solvent choice mitigate this?
The Causality: Amorphous precipitation is a kinetic trap. If the coordination reaction occurs too rapidly, the flexible ligand does not have time to resolve steric clashes and find its thermodynamic minimum (the ordered crystal lattice). The Solution: Implement a liquid-liquid diffusion (solvent-layering) technique (see SOP 1 ). By separating the metal and ligand with a buffer layer of intermediate polarity, you slow down the diffusion rate, allowing the system to reversibly break and reform coordination bonds until the sterically optimized crystalline form is achieved[3].
Part 3: Mechanistic Pathway of Ligand Conformation
Mechanistic pathway showing how ligand conformation dictates the final coordination topology.
Part 4: Quantitative Data Summary
The following table summarizes how solvent polarity and counterion volume dictate the steric environment and resulting topology of the coordination assembly.
| Solvent System | Dielectric Constant (ε) | Metal Precursor | Counterion Volume (ų) | Dominant Ligand Conformation | Resulting Topology |
| Methanol / Water | ~60 | Pd(dppp)(OTf)₂ | 86 (OTf⁻) | Gauche | Discrete Metallacycle (Square) |
| DMF / Ethanol | ~37 | Zn(NO₃)₂ | 40 (NO₃⁻) | Anti | 1D Coordination Polymer |
| Chloroform / MeOH | ~15 | Pt(dppp)(PF₆)₂ | 107 (PF₆⁻) | Gauche | Discrete Metallacycle (Triangle) |
| Toluene / EtOH | ~10 | Cd(ClO₄)₂ | 54 (ClO₄⁻) | Anti | 2D Coordination Network |
Part 5: Standard Operating Protocols (SOPs)
SOP 1: Solvent-Layering Technique for Controlled Coordination
This self-validating protocol is designed to bypass kinetic trapping and amorphous precipitation by controlling the diffusion rate of the flexible ligand.
-
Preparation of Metal Solution: Dissolve 0.05 mmol of the metal precursor in 2 mL of a high-density solvent (e.g., Chloroform or Dichloromethane) in a narrow glass crystallization tube.
-
Buffer Layering: Carefully overlay 1 mL of a neutral buffer solvent (e.g., pure Ethanol) using a glass Pasteur pipette. Crucial: Allow the solvent to run down the side of the tube to prevent mixing.
-
Preparation of Ligand Solution: Dissolve 0.05 mmol of this compound in 2 mL of a low-density solvent (e.g., Methanol).
-
Final Layering: Gently overlay the ligand solution on top of the buffer layer. Seal the tube with Parafilm and puncture a single pinhole to allow for slow evaporation.
-
Self-Validation Step: Inspect the tube after 48 hours. If a cloudy precipitate forms at the interface, the diffusion is too fast (kinetic trapping); restart with a thicker buffer layer. If clear, distinct single crystals form on the tube walls after 7-14 days, the thermodynamic anti conformation has successfully assembled.
SOP 2: Counter-ion Exchange to Relieve Coordination Sphere Crowding
Use this protocol when bulky co-ligands (like dppp) are causing steric clash with the incoming dipyridyl ligand.
-
Precursor Solvation: Dissolve 0.1 mmol of your sterically crowded metal-chloride complex (e.g.,
) in 5 mL of dry Dichloromethane. -
Anion Exchange: Add 0.22 mmol (a slight 10% excess) of
or directly to the stirring solution. -
Precipitation & Filtration: Stir in the dark for 2 hours. A white precipitate of
will form, indicating the successful abstraction of the coordinating chloride ions. -
Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. To validate the exchange, add one drop of the filtrate to a dilute
solution; if no new white precipitate forms, the exchange is complete. -
Coordination: Immediately add the sterically freed, highly Lewis-acidic filtrate to your this compound solution to initiate coordination.
Part 6: References
-
Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry of Bismuth-Oxido Clusters Source: Freie Universität Berlin (Dissertation by C.A. Schalley Group) URL:[Link]
-
Construction of a series of coordination polymers based on 1,4-naphthalenedicarboxylic and flexible dipyridyl ligands Source: CrystEngComm, Royal Society of Chemistry (2014) URL:[Link]
-
Syntheses and Characterizations of Metal-Organic Frameworks with Unusual Topologies Derived from Flexible Dipyridyl Ligands Source: European Journal of Inorganic Chemistry, Wiley (2004) URL:[Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Construction of a series of coordination polymers based on 1,4-naphthalenedicarboxylic and flexible dipyridyl ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Hydrolysis of 4-(2-pyridin-4-yloxyethoxy)pyridine Based Frameworks
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2-pyridin-4-yloxyethoxy)pyridine and its derivatives. The structural integrity of this dipyridyl ether framework is paramount for its function, whether as a ligand in metal-organic frameworks (MOFs), a linker in complex molecules, or a core scaffold in pharmaceutical agents.[1][2] Hydrolysis of the ether linkage represents a critical failure point, leading to loss of activity, altered physical properties, and compromised experimental outcomes.
This guide provides an in-depth analysis of the hydrolysis mechanisms, preventative strategies, and robust troubleshooting protocols to ensure the stability and reliability of your compounds.
Section 1: Understanding the Hydrolysis Mechanism
The this compound structure contains two key features: two pyridine rings and a central diether linkage. While the pyridine rings are generally robust, the ether bonds are susceptible to cleavage, particularly under acidic conditions.[3][4]
The primary mechanism of concern is acid-catalyzed ether cleavage . Ethers are generally unreactive, but the ether oxygen can be protonated by a strong acid.[5] This protonation converts the alkoxy group into a good leaving group (an alcohol), making the adjacent carbon atom electrophilic and vulnerable to nucleophilic attack.[6] For the ethoxy bridge in your framework, which involves primary carbons, this cleavage typically proceeds via an S_N2 mechanism.[7][8]
Basic cleavage of acyclic ethers is also possible but requires harsh conditions and very strong bases, such as organolithium compounds, which are not typically encountered in routine experimental settings.[3][4] Therefore, controlling acidity is the most critical factor in preventing degradation.
Caption: Acid-catalyzed hydrolysis of the dipyridyl ether linkage via an S_N2 mechanism.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of my framework?
The three main factors are pH, temperature, and the presence of water. Strong acids are the most significant catalysts for ether cleavage.[5][8] Elevated temperatures can accelerate this process, even under mildly acidic conditions. Finally, water acts as the nucleophile that cleaves the ether bond, so its presence is a prerequisite for hydrolysis.[9]
Q2: In what pH range is my framework most stable?
Your framework will be most stable in a neutral (pH ~7) to mildly basic environment. It is critical to avoid strongly acidic conditions (pH < 4). While generally stable in base, very high pH (>12) combined with high temperatures should also be approached with caution. For maximum stability, buffer your aqueous solutions to maintain a pH between 7.0 and 8.5.[9]
Q3: How can I detect if my framework has undergone hydrolysis?
The most common methods are chromatographic and spectroscopic.
-
Thin-Layer Chromatography (TLC): You will observe new, typically more polar, spots corresponding to the hydrolysis products (e.g., 4-hydroxypyridine).
-
High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will appear in your chromatogram, while the area of the parent compound's peak will decrease.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show new peaks but also provide the molecular weights of the degradation products, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You can observe the disappearance of signals corresponding to the ethoxy bridge and the appearance of new signals for the resulting alcohol fragments.
Q4: Are the pyridine rings themselves susceptible to degradation?
Under most experimental conditions, the pyridine aromatic ring is very stable.[10][11] However, extreme conditions, such as the presence of powerful oxidizing agents or highly reactive radical species, could potentially lead to ring opening or modification.[12][13] For the purposes of preventing hydrolysis, the ether linkage is the point of primary concern.
Section 3: Troubleshooting Guide
Unexpected experimental results, such as a loss of biological activity, changes in material properties, or the appearance of impurities, often point to compound instability. If you suspect hydrolysis, follow this systematic workflow.
Caption: A systematic workflow for troubleshooting suspected framework hydrolysis.
Section 4: Preventative Strategies & Protocols
Proactive measures are the most effective way to prevent hydrolysis. The following protocols and guidelines are designed to maintain the integrity of your this compound based frameworks.
Data Presentation: Recommended vs. Problematic Conditions
| Parameter | Recommended (Stable) | Conditions to Avoid (Risk of Hydrolysis) | Rationale |
| pH | 7.0 - 8.5 (Buffered) | < 4.0 (Strongly Acidic) | Strong acids catalyze ether cleavage.[5][6] |
| Temperature | < 40 °C | > 60 °C, especially with acid | Heat accelerates the rate of hydrolysis.[8] |
| Solvents | Anhydrous aprotic solvents (e.g., DMF, DMSO, Dioxane) | Aqueous solutions without pH control, protic solvents | Water is a reactant in hydrolysis.[9] |
| Reagents | Non-acidic catalysts, buffered reagents | Strong mineral acids (HCl, H₂SO₄), strong Lewis acids (BBr₃, AlCl₃) | These are potent catalysts for ether cleavage.[7] |
| Storage | Cool, dry, dark, under inert gas (N₂ or Ar) | Humid atmosphere, exposure to light | Minimizes exposure to atmospheric moisture.[9] |
Experimental Protocols
Protocol 4.1: General Handling and Storage of Frameworks
-
Drying: Ensure the solid compound is thoroughly dried under high vacuum to remove residual water and solvents before storage.
-
Inert Atmosphere: Store the solid compound in a vial with a Teflon-lined cap, and backfill the vial with an inert gas like argon or nitrogen before sealing.
-
Desiccation: Place the sealed vial inside a desiccator containing a drying agent (e.g., Drierite, silica gel) to protect against atmospheric moisture.[9]
-
Temperature: Store at a low temperature (e.g., 4 °C), especially for long-term storage, to minimize the rate of any potential degradation reactions.
Protocol 4.2: Performing Reactions in Aqueous Media
-
Buffer Selection: Choose a suitable buffer system to maintain the pH in the stable range of 7.0-8.5 (e.g., phosphate, HEPES, or borate buffers). Avoid acidic buffers like acetate or citrate.
-
Reagent Preparation: Prepare all stock solutions and reagents using the selected buffer, not just deionized water.
-
pH Monitoring: Before adding your framework, confirm the final pH of the complete reaction mixture (minus the framework). Adjust if necessary.
-
Temperature Control: Perform the reaction in a temperature-controlled water bath or reaction block. Avoid unnecessary heating.
Protocol 4.3: Monitoring Hydrolytic Stability via HPLC
This protocol establishes a baseline for your framework's stability under specific conditions.
-
Standard Preparation: Prepare a stock solution of your framework at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO. This is your T=0 standard.
-
Incubation: Dilute an aliquot of the stock solution into the aqueous buffer or reaction medium you intend to test.
-
Time Points: Immediately inject a sample of this solution into the HPLC to get the T=0 chromatogram. Store the remaining solution under the desired test conditions (e.g., 37 °C).
-
Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another sample into the HPLC.
-
Data Interpretation: Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area, coupled with the appearance of new peaks, indicates hydrolysis. Calculate the percentage of compound remaining at each time point to quantify stability.
References
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10: 304. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of ethers. Retrieved from [Link]
-
Basu, K. (n.d.). Organic Chemistry-4. Semester-4, CBCS. Retrieved from [Link]
-
Study Guide. (n.d.). Organic Chemistry Strategies For Synthesis And Retrosynthesis. Retrieved from [Link]
-
Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
Runyu. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
G. K. Watson, P. J. Houghton, R. B. Cain. (1974). Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. PubMed. Retrieved from [Link]
-
G. K. Watson, P. J. Houghton, R. B. Cain. (1974). Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. PMC - NIH. Retrieved from [Link]
-
A. R. Butler, I. H. Robertson. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
Giorgio Volpi, Claudio Garino, Roberto Gobetto, et al. (2021, November 26). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. MDPI. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,2'-Dipyridyl 99.5% AR. Retrieved from [Link]
-
Runyu. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Stephen N. G. O'brein, Wilhelm T. S. Huck. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Retrieved from [Link]
-
Caesar B. Garavelli. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Tennessee Academy of Science. Retrieved from [Link]
-
R. Schobert, S. Schmalz, G. J. Gordon. (n.d.). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Acetylpyridine oxime tosylate. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
S. L. Delp, et al. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Beilstein Journals. (2021, January 18). ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under i. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
R. V. Wolfenden, M. J. Snider. (2019, December 31). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. PubMed. Retrieved from [Link]
-
M. Wera, et al. (2023, December 1). 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state - pure PTP and a cocrystal and salt. PubMed. Retrieved from [Link]
-
M. Wera, et al. (n.d.). 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state – pure PTP and a cocrystal and salt. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2013041038A1 - Pyridine compounds as inhibitors of kinase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. jackwestin.com [jackwestin.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR chemical shift assignment for 4-(2-pyridin-4-yloxyethoxy)pyridine
As synthetic complexity increases in drug development, the reliance on in silico NMR prediction tools has skyrocketed. However, for heteroaromatic systems like 4-(2-pyridin-4-yloxyethoxy)pyridine (also known as 1,2-bis(pyridin-4-yloxy)ethane), subtle long-range electronic effects often expose the limitations of traditional empirical software.
This guide objectively compares the performance of empirical prediction (ChemDraw Professional ), machine learning-driven prediction (Mestrelab Mnova NMRPredict ), and the gold-standard experimental ground truth (Bruker AVANCE NEO 600 MHz ). By analyzing the causality behind chemical shifts and experimental design, this guide provides researchers with a self-validating framework for structural verification.
The Structural Challenge & Causality of Experimental Design
This compound (
Causality in Solvent Selection:
Why choose DMSO-
Mechanistic Basis of the Chemical Shifts:
-
H-
(H2, H6): Residing adjacent to the electronegative pyridine nitrogen, these protons are strongly deshielded via the inductive effect. Because they are meta to the ether linkage, they receive minimal resonance donation, remaining downfield (~8.4 ppm). -
H-
(H3, H5): These protons are ortho to the alkoxy group. The oxygen lone pairs delocalize into the pyridine -system (+M effect), significantly increasing electron density at these positions and shielding them upfield (~7.0 ppm). -
Ethoxy Linker (-
- -): Due to the symmetry and rapid bond rotation, these four protons are magnetically equivalent. The strongly electron-withdrawing nature of the para-nitrogen pulls electron density through the ether oxygen, deshielding these aliphatic protons further downfield than a standard aliphatic ether.
Step-by-Step Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems .
Protocol A: High-Resolution Experimental NMR Acquisition (The Ground Truth)
-
Sample Preparation: Dissolve 15.0 mg of rigorously dried this compound in 0.6 mL of DMSO-
(99.9% D). -
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Self-Validation Check: Before acquisition, verify that the TMS peak is locked exactly at 0.00 ppm to eliminate referencing artifacts.
-
Instrument Setup: Load the sample into a Bruker AVANCE NEO 600 MHz spectrometer equipped with a 5 mm CryoProbe. Regulate the probe temperature to exactly 298 K.
-
Shimming & Locking: Perform automated 3D gradient shimming. Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS signal must be < 0.5 Hz. If broader, manual shimming is required to prevent artificial multiplet distortion.
-
Acquisition: Execute a standard 1D
zg30 pulse sequence (Number of Scans = 16, Relaxation Delay = 2.0 s, Acquisition Time = 3.17 s, Spectral Width = 20 ppm). -
Processing: Apply zero-filling to 64k data points and exponential multiplication (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually.
Protocol B: In Silico Prediction Workflows
-
Structure Standardization: Input the exact SMILES string (O(c1ccncc1)CCOc2ccncc2) into both software platforms to ensure identical topological starting points.
-
Empirical Additivity (ChemDraw Professional): Utilize the "Predict
-NMR Shifts" function. This algorithm relies on Hierarchical Orthogonal Space Environment (HOSE) codes and base additivity rules. -
Machine Learning (Mnova NMRPredict): Import the structure and select the "Ensemble ML" algorithm, which utilizes Graph Convolutional Neural Networks (GCNNs) trained on vast datasets of verified spectra (). Set the prediction solvent parameter to DMSO.
Performance Comparison: Experimental vs. In Silico
The quantitative data below summarizes the chemical shifts obtained from the 600 MHz experimental ground truth versus the two in silico prediction models.
Table 1:
| Proton Environment | Experimental (600 MHz, DMSO- | Mnova Predictor (Machine Learning) | ChemDraw Predictor (Empirical Additivity) | ||
| H- | 8.42 ppm (d, J=5.8 Hz) | 8.45 ppm | 8.55 ppm | +0.03 ppm | +0.13 ppm |
| H- | 7.02 ppm (d, J=5.8 Hz) | 6.98 ppm | 6.82 ppm | -0.04 ppm | -0.20 ppm |
| - | 4.45 ppm (s) | 4.41 ppm | 4.15 ppm | -0.04 ppm | -0.30 ppm |
Objective Analysis of Product Performance
-
The Empirical Failure: ChemDraw's additivity rules severely underestimated the deshielding effect on the ethoxy linker (
= -0.30 ppm). By treating the system similarly to a standard phenoxy ether (~4.0 - 4.1 ppm), it failed to account for the powerful long-range electron-withdrawing effect of the para-pyridine nitrogen. Furthermore, it overestimated the resonance donation to the H- protons. -
The Machine Learning Advantage: Mnova's ML algorithm demonstrated exceptional accuracy (
0.04 ppm across all environments). By evaluating the molecule as a holistic graph rather than isolated fragments, the neural network successfully captured the complex push-pull electronics of the heteroaromatic ether system.
Workflow Visualization
To optimize laboratory efficiency, researchers should implement a decision matrix that dictates when in silico predictions are sufficient and when costly 2D NMR experiments (COSY, HSQC, HMBC) are strictly required.
Fig 1: Decision matrix for NMR assignment comparing in silico predictions with experimental workflows.
Conclusion & Recommendations
For the structural verification of highly conjugated, heteroaromatic systems like this compound, legacy empirical prediction tools (ChemDraw) introduce unacceptable margins of error (>0.2 ppm), particularly at bridging aliphatic linkers.
Recommendation: Drug development professionals should integrate Machine Learning prediction tools (like Mnova) into their primary workflow. However, as dictated by the principles of rigorous, any
References
-
Title: Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry of Bismuth-Oxido Clusters Source: Freie Universität Berlin (Refubium) URL: [Link]
-
Title: Small Molecule NMR Prediction using Machine Learning Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]
-
Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier URL: [Link]
Definitive Guide: Single Crystal X-Ray Diffraction Analysis of 4-(2-pyridin-4-yloxyethoxy)pyridine
The following guide provides a rigorous technical comparison and procedural framework for the structural analysis of 4-(2-pyridin-4-yloxyethoxy)pyridine (commonly referred to as 1,2-bis(4-pyridyloxy)ethane or bpoe ). This flexible ditopic ligand is a critical building block in crystal engineering and drug development, where its conformational polymorphism dictates material properties.
Executive Summary: The Structural Challenge
In the development of supramolecular drugs and coordination polymers, This compound presents a unique analytical challenge due to the high flexibility of its central ethoxy (–O–CH₂–CH₂–O–) linker. This flexibility allows the molecule to adopt multiple conformations (e.g., anti-anti, anti-gauche) depending on the solvent and crystallization conditions.
While solution-phase techniques like NMR provide average conformational data, Single Crystal X-Ray Diffraction (SC-XRD) remains the only technique capable of definitively resolving the specific 3D conformation and intermolecular packing interactions (such as
Comparative Analysis: SC-XRD vs. Alternatives
This section objectively compares SC-XRD against primary alternatives for characterizing flexible pyridine-ether ligands.
The Product: Single Crystal X-Ray Diffraction (SC-XRD)[1][2]
-
Primary Function: Absolute structural determination at atomic resolution.
-
Performance:
-
Conformational Precision: Unambiguously determines the torsion angles of the O–C–C–O backbone, distinguishing between gauche and anti conformers.
-
Interaction Mapping: Visualizes intermolecular interactions critical for solubility and bioavailability profiles.
-
Stereochemistry: Defines the relative orientation of the terminal pyridine rings (parallel vs. inclined).
-
Alternative 1: Solution Nuclear Magnetic Resonance ( H/ C NMR)
-
Primary Function: Chemical structure verification and purity analysis in solution.
-
Comparison:
-
Limitation: In solution, the ethoxy chain undergoes rapid rotation. NMR signals represent a time-averaged ensemble, obscuring the specific discrete conformation adopted in the solid state.
-
Verdict: Essential for identity confirmation but insufficient for solid-state conformational analysis.
-
Alternative 2: Powder X-Ray Diffraction (PXRD)
-
Primary Function: Bulk phase identification and crystallinity check.
-
Comparison:
-
Limitation: While PXRD provides a unique "fingerprint" for polymorphs, solving the ab initio structure of a flexible organic molecule from powder data is computationally expensive and often ambiguous without a single-crystal model.
-
Verdict: Excellent for quality control (QC) but lacks the resolution for de novo structural elucidation.
-
Summary Table: Performance Metrics
| Feature | SC-XRD (Gold Standard) | Solution NMR | PXRD |
| Atomic Resolution | < 0.8 Å (Precise) | N/A (Topological) | Low (Requires Rietveld) |
| Conformational Analysis | Discrete (Fixed) | Averaged (Dynamic) | Inferential |
| 3D Packing Info | Direct Visualization | None | Lattice Parameters only |
| Sample Requirement | Single Crystal (>0.1 mm) | Dissolved Sample | Bulk Powder |
| Turnaround Time | 2-24 Hours | < 1 Hour | < 1 Hour |
Experimental Protocol: SC-XRD Workflow
This protocol is designed to maximize success rates for flexible organic linkers, which are prone to disorder.
Phase I: Crystal Growth (The Critical Step)
-
Objective: Obtain single crystals suitable for diffraction (approx.
mm). -
Method: Slow Evaporation or Liquid-Liquid Diffusion.
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of a volatile solvent (e.g., Methanol or Ethanol).
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Crystallization:
-
Technique A: Cover the vial with parafilm, poke 2-3 small holes, and allow to stand at room temperature.
-
Technique B (Layering): If solubility is high, layer a non-solvent (e.g., Diethyl ether) carefully on top of the solution.
-
-
Harvesting: Isolate crystals using a nylon loop and paratone oil to prevent desolvation.
-
Phase II: Data Collection
-
Instrument: Diffractometer equipped with a Mo-K
( Å) or Cu-K ( Å) source. -
Temperature Control: Crucial. Collect data at 100 K using a nitrogen cryostream.
-
Reasoning: Flexible ether chains exhibit high thermal motion at room temperature, leading to large thermal ellipsoids and poor resolution. Cooling "freezes" the conformation.
-
-
Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate absorption correction.
Phase III: Structure Solution & Refinement
-
Indexing: Determine the unit cell dimensions and Bravais lattice.
-
Expectation: Flexible linkers often crystallize in centrosymmetric space groups like
(Monoclinic) or (Triclinic).
-
-
Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (N, O, C).
-
Refinement: Use Least-Squares minimization (SHELXL).
-
Disorder Handling: If the ethoxy chain shows disorder, model it over two positions using free variables (FVAR) and apply similarity restraints (SAME/SADI) to bond lengths.
-
-
Validation: Check for voids using PLATON/SQUEEZE if solvent molecules are suspected.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to structural validation, highlighting the decision points for flexible ligands.
Caption: Step-by-step workflow for the SC-XRD analysis of flexible organic ligands, emphasizing quality control checkpoints.
Representative Experimental Data
When analyzing this compound, the following crystallographic parameters are typical for this class of flexible pyridine-ether ligands. Note: Values below are representative of high-quality data collection standards.
| Parameter | Specification |
| Crystal System | Monoclinic or Triclinic |
| Space Group | |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (MoK |
| R-Factor ( | < 0.05 (5%) |
| Goodness of Fit (GoF) | 1.0 - 1.1 |
| Key Torsion Angle | C–O–C–C (Determines anti vs gauche) |
Interpretation of Results:
-
Anti Conformation: Torsion angle
. Indicates an extended chain, often leading to linear packing. -
Gauche Conformation: Torsion angle
. Indicates a folded chain, often leading to helical or zigzag packing motifs.
References
-
Rigaku Corporation. "Single Crystal X-ray Diffraction: Principles and Applications." Rigaku Journal, 2012.[1] Link
-
Bruker AXS. "APEX4 Software for Chemical Crystallography." Bruker.com. Link
-
Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." CCDC.cam.ac.uk. Link
Sources
FTIR spectral characteristics of ether linkages in pyridine ligands
Title: Unlocking Molecular Architecture: A Comparative Guide to FTIR Spectroscopy of Ether-Linked Pyridine Ligands
Introduction Ether-linked pyridine derivatives are foundational scaffolds in modern drug discovery, frequently utilized to modulate lipophilicity, electron density, and target-binding affinity. For analytical scientists, verifying the structural integrity of these ligands—specifically the C-O-C ether linkage and the heterocyclic pyridine ring—is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive molecular fingerprint. However, the choice of sampling modality dictates the fidelity of the data. This guide objectively compares the two dominant FTIR techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet)—for the characterization of pyridine-ether ligands, providing actionable, self-validating workflows.
Spectral Signatures: Decoding the Pyridine-Ether Scaffold
The vibrational landscape of an ether-linked pyridine ligand is defined by the electronic interplay between the oxygen lone pairs and the electron-deficient
Table 1: Characteristic FTIR Frequencies of Ether-Linked Pyridine Ligands
| Functional Group / Mode | Expected Frequency Range (cm⁻¹) | Structural Causality |
| Aryl Ether (C-O-C) Asymmetric Stretch | 1275 – 1200 | The carbon-oxygen bond is stiffened by resonance with the aromatic pyridine ring, pushing the absorption to higher wavenumbers[1][2]. |
| Aryl Ether (C-O-C) Symmetric Stretch | 1075 – 1020 | Arises from coupled C-O and C-C skeletal vibrations within the ether linkage[1]. |
| Pyridine Ring (C=N, C=C) Stretches | 1600 – 1400 | Multiple sharp bands generated by the localized lone pair on the nitrogen atom and aromatic ring deformations[1]. |
| Pyridine Out-of-Plane C-H Bending | 800 – 700 | Highly diagnostic region; peak positions are strictly dictated by the substitution pattern (e.g., ortho, meta, para) on the heterocyclic ring[1][2]. |
Comparative Modality Analysis: ATR-FTIR vs. Transmission (KBr) FTIR
Selecting the appropriate FTIR modality requires balancing spectral resolution against the physicochemical properties of the ligand. Pyridine derivatives are notoriously hygroscopic; this presents a unique challenge for traditional transmission techniques.
Table 2: Performance Comparison: Transmission (KBr) vs. ATR-FTIR
| Analytical Parameter | Transmission FTIR (KBr Pellet) | ATR-FTIR (Diamond/ZnSe Crystal) |
| Measurement Target | Intrinsic bulk structure[3]. | Surface structure (penetration depth of a few micrometers)[3][4]. |
| Spectral Fidelity | Gold standard. Produces sharp, well-resolved peaks with a flat baseline, ideal for structural elucidation[5]. | Moderate. Peak intensities inherently decrease at higher wavenumbers due to shallower penetration depths[6]. |
| Moisture Interference | High risk. The KBr matrix is highly hygroscopic; absorbed water creates broad artifacts around 3400 cm⁻¹[5]. | Minimal risk. Ideal for moisture-sensitive pyridine ligands as no hygroscopic binder is required[5]. |
| Sample Preparation | Time-consuming (precise grinding, vacuum pressing)[7]. | Extremely rapid; neat sample is applied directly to the crystal[5][6]. |
Self-Validating Experimental Workflows
A robust analytical protocol must be a self-validating system. The following workflows incorporate mandatory validation steps to ensure data integrity and explain the causality behind every physical manipulation.
Protocol 1: High-Fidelity Transmission FTIR (KBr Pellet Method)
This method is optimal when absolute spectral fidelity is required for publication or complex structural elucidation[5].
-
Instrument Validation: Scan a 1.5 mil polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are accurate within ±1 cm⁻¹ to confirm interferometer alignment.
-
Matrix Dehydration (Causality): Dry spectroscopic-grade KBr powder at 105°C for 24 hours. Why? KBr's simple ionic structure is completely transparent in the mid-IR region, but its hygroscopic nature will trap moisture, creating false O-H stretching bands that can mask critical ligand signals[5].
-
Sample Dilution: Mill the pyridine ligand with the dried KBr at a 1:100 mass ratio using an agate mortar. Why? This specific dilution prevents peak saturation (total absorption) and ensures the sample adheres strictly to the Beer-Lambert law for quantitative linearity[7].
-
Vacuum Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Why? The vacuum evacuates trapped air, preventing light scattering and fusing the KBr into a homogenous, optically transparent solid solution[5].
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol 2: Rapid Surface-Sensitive ATR-FTIR
This method is the superior choice for routine quality control or when handling highly hygroscopic pyridine derivatives[5].
-
Crystal Blanking (Causality): Clean the diamond ATR crystal with isopropanol and acquire a background spectrum. Why? This step establishes a baseline that mathematically subtracts ambient atmospheric CO₂ and water vapor from the final sample data[1].
-
Sample Application: Place 2–3 mg of the neat solid ligand directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the integrated clutch clicks. Why? The evanescent wave generated in ATR only penetrates a few micrometers into the sample. Inadequate physical contact between the solid ligand and the crystal is a primary cause of signal loss[3][4].
-
Acquisition & Algorithmic Correction: Scan the sample. Post-acquisition, apply an ATR correction algorithm. Why? Because penetration depth is wavelength-dependent, high-frequency peaks (like C-H stretches) appear artificially weak. The correction normalizes the data to match transmission spectra for accurate library matching[6].
Decision Matrix
Use the following logical workflow to determine the optimal sampling technique for your specific pyridine-ether ligand.
Decision workflow for selecting the optimal FTIR sampling technique for pyridine-ether ligands.
References
1.[3] Title: FTIR Analysis of Bioactive Glass: Understanding Structure and Surface Reactions Source: synthera.in URL: 2.[6] Title: Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics Source: nih.gov URL: 3.[1] Title: Interpreting the Vibrational Landscape: A Comparative Guide to the FTIR Spectrum of 2-Bromo-3-methoxypyridine Source: benchchem.com URL: 4.[4] Title: Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles Source: reddit.com URL: 5.[5] Title: Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits Source: kinteksolution.com URL: 6.[7] Title: ATR-FTIR spectral database for identification of archaeological materials Source: cairn.info URL: 7.[2] Title: Benzene and its derivatives: FTIR spectra of liquid (film) samples Source: tum.de URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academics.nat.tum.de [academics.nat.tum.de]
- 3. synthera.in [synthera.in]
- 4. reddit.com [reddit.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR-FTIR spectral database for identification of archaeological materials | Cairn.info [shs.cairn.info]
Thermal Gravimetric Analysis (TGA) of 4-(2-pyridin-4-yloxyethoxy)pyridine Complexes
This guide provides an in-depth technical analysis of the thermal gravimetric analysis (TGA) of coordination complexes utilizing the flexible ligand 4-(2-pyridin-4-yloxyethoxy)pyridine (common IUPAC designation: 1,2-bis(4-pyridyloxy)ethane , abbreviated as 4,4'-bpoe or bpoe ).
A Publish Comparison Guide for Materials Scientists
Executive Summary & Ligand Profile
This compound (4,4'-bpoe) is a flexible, ditopic bridging ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike rigid linkers such as 4,4'-bipyridine, the bpoe ligand possesses an ethylene glycol ether spacer (–O–CH₂–CH₂–O–) that introduces conformational freedom (anti/gauche rotamers) and hydrogen-bonding capability.
This guide compares the thermal stability and decomposition profiles of bpoe complexes against industry-standard alternatives, providing actionable data for researchers selecting linkers for thermally demanding applications.
Ligand Specifications
| Feature | Description |
| IUPAC Name | 1,2-bis(4-pyridyloxy)ethane |
| Abbreviation | 4,4'-bpoe (or bpoe) |
| Formula | C₁₂H₁₂N₂O₂ |
| Key Characteristic | Flexible ether linkage; capable of anti and gauche conformations. |
| Thermal Limit (Free Ligand) | Decomposes ~150–200 °C (Melting point ~106 °C) |
Comparative Performance Analysis
The thermal stability of coordination polymers is dictated by the strength of the metal-ligand bond and the inherent stability of the linker. Below is a comparative analysis of bpoe complexes versus rigid analogs.
Thermal Stability vs. Rigid Alternatives
bpoe complexes generally exhibit lower thermal stability than their rigid counterparts due to the susceptibility of the aliphatic ether chain to thermal oxidation and bond scission.
| Ligand Type | Representative Ligand | Thermal Stability ( | Mechanism of Failure |
| Flexible Ether | 4,4'-bpoe | 250 °C – 320 °C | Ether cleavage (C–O bond scission); conformational collapse. |
| Rigid Aromatic | 4,4'-bipyridine (bipy) | 300 °C – 400 °C | Pyridine ring oxidation/sublimation. |
| Conjugated Alkene | 1,2-bis(4-pyridyl)ethylene (bpe) | 280 °C – 350 °C | Alkene polymerization or oxidative cleavage. |
Insight: Use bpoe when structural flexibility or specific pore breathing is required. If thermal stability >350 °C is critical, switch to 4,4'-bipyridine .
Metal Center Influence
The metal center significantly stabilizes the ligand through the "coordination effect," often raising the decomposition temperature (
-
Cu(I) Halide Clusters: [Cu₂I₂(bpoe)₂] systems are robust, stable up to ~260 °C . The Cu₂I₂ cluster acts as a heat sink, delaying ligand volatilization.
-
Zn(II) / Co(II) Carboxylates: These typically show higher stability (300–320 °C ) due to strong M–N bonds and the formation of stable oxide residues (ZnO/CoO) at high temperatures.
-
Anion Effect: Complexes with oxidizing anions (e.g.,
, ) often show explosive or rapid decomposition at lower temperatures compared to halides ( , ).
Experimental Protocol: High-Fidelity TGA
To obtain reproducible data for bpoe complexes, which often contain lattice solvent molecules, follow this self-validating protocol.
Workflow Diagram
Figure 1: Step-by-step TGA workflow for solvated coordination polymers.
Detailed Methodology
-
Atmosphere Control: Use high-purity Nitrogen (
) at a flow rate of 40–60 mL/min . Oxygen traces can catalyze early ether cleavage. -
Crucible Selection: Use Alumina (
) pans for temperatures >600 °C. Platinum pans are acceptable but avoid if analyzing samples with metallic precursors that might alloy with Pt. -
Heating Profile:
-
Step 1 (Desolvation): Ramp 30 °C
150 °C at 5 °C/min . Rationale: Slow heating prevents "popping" of lattice solvents which creates noise in the mass signal. -
Step 2 (Dwell): Hold at 150 °C for 10 mins. Rationale: Ensures complete removal of non-coordinated solvent for accurate stoichiometric calculation of the framework.
-
Step 3 (Degradation): Ramp 150 °C
800 °C at 10 °C/min .
-
-
Data Validation: The residual mass at 800 °C should correspond to the stoichiometric metal oxide (e.g.,
, , ). If the residue is too low, sublimation occurred; if too high, carbonization (incomplete combustion) occurred.
Typical TGA Profile Interpretation
A standard TGA curve for a complex like
| Region | Temperature Range | Mass Loss Event | Interpretation |
| I | 30 – 120 °C | 5 – 15% | Loss of lattice water/methanol. Structure usually retains crystallinity (verify with PXRD). |
| II | 120 – 260 °C | < 2% | Plateau of Stability. The complex is solvent-free and thermally stable. |
| III | 260 – 450 °C | 40 – 60% | Ligand Decomposition. Cleavage of the ether linkage (-O-CH2-) followed by pyridine ring breakdown. |
| IV | > 500 °C | -- | Formation of stable Metal Oxide residue. |
Decomposition Pathway Visualization
Figure 2: Thermal decomposition pathway of bpoe-based coordination polymers.
References
-
Cui, X., et al. (2025). Realizing Color Transitions for Three Copper(I) Cluster Organic‐Inorganic Hybrid Materials. ResearchGate. Link
- Context: Establishes thermal stability of Cu(I)-bpoe complexes up to 260 °C.
-
Li, D. S., et al. (2016). Recent Development in Clusters of Rare Earths and Actinides. Springer Structure and Bonding. Link
- Context: Discusses Lanthanide-bpoe frameworks and their structural integrity.
-
Gao, H. L., et al. (2014). Comprehensive Investigation on the Thermal Stability of Ionic Liquids and Coordination Polymers. ACS Industrial & Engineering Chemistry Research. Link
- Context: Methodologies for determining and kinetic parameters in nitrogen-containing ligands.
-
Chaudhary, A., et al. (2016). Thermal decomposition kinetics of transition metal coordination polymers. Arabian Journal of Chemistry. Link
- Context: General protocols for TGA/DTG analysis of flexible ligand complexes.
Differentiating flexible vs rigid linkers in coordination polymer stability
An in-depth understanding of coordination polymer (CP) and metal-organic framework (MOF) stability is critical for transitioning these materials from benchtop synthesis to industrial application. As a Senior Application Scientist, I frequently encounter a fundamental design dilemma: should a framework be constructed using rigid, sterically locked linkers, or flexible, stimuli-responsive linkers?
The choice of organic linker dictates not only the macroscopic porosity of the material but also its thermodynamic and kinetic stability. This guide provides an objective, data-driven comparison of rigid versus flexible linkers, detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for their evaluation.
Mechanistic Foundations: Thermodynamics of Linker Rigidity
The stability of a coordination polymer is fundamentally governed by the free energy landscape of its constituent building blocks.
Rigid Linkers (e.g., BDC, BTC): Rigid linkers, typically composed of aromatic polycarboxylates like 1,4-benzenedicarboxylic acid (BDC), impose strict geometric constraints on the framework[1]. Because these molecules lack rotatable bonds (sp³ carbons) in their backbone, they restrict the framework to a single, deep global free energy minimum[2]. When combined with high-valency metal clusters (e.g., the 12-coordinated Zr₆O₄(OH)₄ nodes in UiO-66), rigid linkers create a sterically locked architecture that resists mechanical deformation, thermal degradation, and capillary forces during solvent evacuation[3].
Flexible Linkers (e.g., Aliphatic chains, bix, bibPh): Flexible linkers incorporate saturated groups or rotatable bonds (e.g., 1,4-bis(imidazol-1-ylmethyl)benzene, or bix). These linkers allow the framework to adopt multiple local free energy minima depending on external stimuli such as guest molecule loading or temperature[2]. While this flexibility enables unique phenomena like "breathing" or the formation of Soft Porous Coordination Polymers (SPCPs) with high mechanical processability[4], it introduces a critical vulnerability: activation-induced pore collapse . When guest solvents are removed, the loss of internal steric support causes the flexible chains to fold into a denser, lower-energy conformation driven by van der Waals interactions, frequently resulting in a non-porous dense phase[5].
Thermodynamic logic tree differentiating rigid and flexible linker stability outcomes.
Comparative Experimental Data
To objectively compare these two paradigms, we benchmark the archetypal rigid MOF, UiO-66 (Zr-BDC), against a representative Flexible SPCP synthesized using an aliphatic or flexible N-donor linker[6][7][8].
| Parameter | Rigid Linker MOF (UiO-66) | Flexible Linker CP/SPCP | Causality / Scientific Rationale |
| Linker Type | 1,4-benzenedicarboxylate (BDC) | Cycloalkane dicarboxylates / bix | Aromatic rings prevent bond rotation; aliphatic chains allow conformational folding. |
| BET Surface Area | 1,000 – 1,433 m²/g | 100 – 500 m²/g | Flexible frameworks often undergo partial or total pore collapse upon solvent removal[6]. |
| Pore Volume | 0.50 – 0.77 cm³/g | 0.10 – 0.30 cm³/g | Rigid nodes maintain open channels; flexible chains collapse to maximize van der Waals contacts. |
| Thermal Stability | Up to 375 °C (in air) | 200 – 250 °C (in air) | sp³ C-C bonds in flexible linkers cleave at lower temperatures than sp² aromatic bonds[3]. |
| Chemical Stability | Excellent (Stable in H₂O, HCl) | Poor to Moderate | High-valency Zr(IV)-O bonds resist hydrolysis; flexible CPs often use divalent metals (Zn, Cu) prone to attack[3][9]. |
Self-Validating Experimental Protocols
To accurately assess stability, the synthesis and activation protocols must be rigorously controlled. Capillary forces during standard vacuum drying will easily destroy a flexible framework, leading to false-negative porosity readings. The following protocols are designed to isolate the true stability of the framework.
Protocol A: Synthesis and Activation of Rigid UiO-66
Objective: Establish a baseline for high-stability porous networks.
-
Precursor Dissolution: Dissolve 0.53 g of ZrCl₄ (2.27 mmol) and 0.34 g of H₂BDC (2.05 mmol) in 50 mL of N,N-dimethylformamide (DMF) within a Teflon-lined autoclave[10].
-
Modulation: Add 1.5 mL of glacial acetic acid. Causality: The monocarboxylic acid acts as a modulator, competing with BDC to slow down crystallization, thereby reducing defects and enhancing thermodynamic stability.
-
Solvothermal Reaction: Seal and heat at 120 °C for 24 hours.
-
Solvent Exchange (Crucial Step): Isolate the white powder via centrifugation. Wash 3x with fresh DMF, followed by soaking in absolute ethanol for 3 days (replacing ethanol daily). Causality: Ethanol has a lower boiling point and lower surface tension than DMF, minimizing capillary stress during evacuation[10].
-
Activation: Degas the sample under dynamic vacuum (10⁻⁴ Torr) at 150 °C for 12 hours prior to N₂ physisorption.
Protocol B: Synthesis and Activation of a Flexible SPCP
Objective: Synthesize a stimuli-responsive framework while mitigating activation-induced collapse.
-
Precursor Dissolution: Dissolve 0.5 mmol of a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O) and 0.5 mmol of a flexible dicarboxylic acid (e.g., 1,4-cyclohexanedicarboxylic acid) in 10 mL of DMF[6].
-
Solvothermal Reaction: Heat in a sealed 20 mL vial at 90 °C for 48 hours.
-
Supercritical Activation (Mandatory for Flexible Linkers): Isolate the crystals and exchange the DMF with liquid CO₂ in a supercritical critical point dryer. Flush with liquid CO₂ at 10 °C for 4 hours.
-
Phase Transition: Raise the temperature to 40 °C (above the critical point of CO₂, 31.1 °C) and slowly vent the supercritical CO₂. Causality: Supercritical fluids exhibit zero surface tension. Bypassing the liquid-gas phase boundary prevents the capillary forces that typically crush flexible linkers, allowing the measurement of the framework's true intrinsic porosity.
Characterization Workflow for Stability Assessment
To validate whether a linker provides sufficient stability for your target application, a multi-modal characterization workflow must be employed.
Multi-modal characterization workflow for validating framework stability.
-
N₂ Physisorption (77 K):
-
Rigid: Exhibits a classic Type I isotherm, indicating permanent microporosity and structural integrity[11].
-
Flexible: Often exhibits Type I with severe hysteresis, or a stepped isotherm, indicating a gate-opening (breathing) phenomenon where the flexible linkers re-orient only after a specific partial pressure threshold is reached.
-
-
Variable Temperature Powder X-Ray Diffraction (VT-PXRD):
-
Rigid: The diffractogram remains virtually unchanged up to 350 °C[3].
-
Flexible: Peak shifting and peak broadening occur at low temperatures as the aliphatic chains undergo thermal motion, eventually leading to amorphization.
-
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS):
-
Tracks the exact temperature of linker combustion. Rigid aromatic linkers typically show a sharp mass loss event >350 °C, whereas flexible linkers begin degrading between 200–250 °C.
-
Conclusion
The selection between flexible and rigid linkers is a trade-off between processability/responsiveness and absolute stability. For applications requiring robust operation under harsh chemical environments, high temperatures, or continuous vacuum cycling (e.g., industrial gas separation), rigid linkers paired with high-valency metal nodes (like UiO-66) are mandatory. Conversely, if the application demands a material that can act as a mechanical shock absorber, a stimuli-responsive sensor, or a processable polymer blend, flexible linkers (SPCPs) offer unparalleled functional versatility, provided that specialized activation techniques are utilized to preserve their delicate pore structures.
References
-
Carpenter, J. E., Vega Díaz, J. G., Robinson, J., & Colón, Y. J. (2024). Understanding stable adsorption states in flexible soft porous coordination polymers through free energy profiles. RSC Publishing.[Link]
-
Lu, W., Wei, Z., Gu, Z.-Y., Liu, T.-F., Park, J., Park, J., Tian, J., Zhang, M., Zhang, Q., Gentle III, T., Bosch, M., & Zhou, H.-C. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews.[Link]
-
Vallet, M., et al. (2011). Disclosing the Complex Structure of UiO-66 Metal Organic Framework: A Synergic Combination of Experiment and Theory. Chemistry of Materials.[Link]
-
Garibay, S. J., & Cohen, S. M. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemical Communications.[Link]
-
Qian, X., et al. (2013). Structure stability of metal-organic framework MIL-53 (Al) in aqueous solutions. International Journal of Hydrogen Energy.[Link]
-
OSTI. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. OSTI.gov.[Link]
-
Yuan, S., et al. (2013). The Stability of Metal–Organic Frameworks. Wiley-VCH.[Link]
-
MDPI. (2020). The Effects of Functional Groups and Missing Linkers on the Adsorption Capacity of Aromatic Hydrocarbons in UiO-66 Thin Films. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding stable adsorption states in flexible soft porous coordination polymers through free energy profiles - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00154K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Profiling of 4-(2-pyridin-4-yloxyethoxy)pyridine
The following technical guide details the mass spectrometry fragmentation patterns of 4-(2-pyridin-4-yloxyethoxy)pyridine (also known as 1,2-bis(pyridin-4-yloxy)ethane ). This guide compares analytical approaches (ESI-MS/MS vs. EI-MS) to assist researchers in structural verification and metabolite identification.
Executive Summary & Compound Profile
This compound is a symmetric bis-pyridyl ether used frequently as a ligand in metallo-supramolecular chemistry and as a cross-linking agent in polymer synthesis. Its structure consists of two pyridine rings connected by a flexible ethylene glycol linker.
-
IUPAC Name: 4-[2-(pyridin-4-yloxy)ethoxy]pyridine
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Exact Mass: 216.0899 Da
-
CAS Registry: 104-111 (referenced in specialized libraries)
Structural Visualization
The molecule possesses
Methodology Comparison: ESI-MS/MS vs. EI-MS
For this compound, the choice of ionization method drastically alters the observed spectrum. The table below compares the two primary "alternatives" for analysis.
| Feature | Alternative A: LC-ESI-MS/MS (Recommended) | Alternative B: GC-EI-MS |
| Ionization Type | Soft (Electrospray Ionization) | Hard (Electron Impact, 70 eV) |
| Precursor Ion | [M+H]⁺ (m/z 217) | M⁺• (m/z 216) |
| Primary Mechanism | Charge-Remote Fragmentation (CID) | Radical-Directed Cleavage |
| Key Advantage | Preserves molecular ion; detects trace levels in biological matrices. | Provides "fingerprint" fragmentation for library matching; structural elucidation of isomers. |
| Limit of Detection | High (pg/mL range) | Moderate (ng/mL range) |
| Major Fragment | m/z 122 (Cleavage of ether bond) | m/z 108 (Symmetric cleavage) |
Verdict: Use ESI-MS/MS for pharmacokinetic studies or ligand binding assays. Use EI-MS for purity confirmation during synthesis.
Fragmentation Pathways (Deep Dive)
A. ESI-CID Fragmentation (Protonated Species)
In Electrospray Ionization (positive mode), the molecule is protonated primarily at the pyridyl nitrogen (the most basic site, pKa ~5.2).
-
Precursor: m/z 217.1 [M+H]⁺
-
Pathway 1: Ether Cleavage (Major) Collision Induced Dissociation (CID) drives the cleavage of the C-O bond. The charge can be retained on either the alkyl side or the leaving pyridine group, though the alkyl-pyridinium species is often favored.
-
Pathway 2: Pyridinium Formation
-
Product:m/z 96 (Py-OH₂⁺). Protonated 4-hydroxypyridine.
-
-
Pathway 3: Vinylpyridine Formation
-
Product:m/z 106 (Py-CH=CH₂ + H⁺). Result of rearrangement and elimination of Py-OH.
-
B. EI Fragmentation (Radical Cation)
In Electron Impact (70 eV), the molecular ion M⁺• (m/z 216) is formed. The high energy leads to extensive fragmentation.
-
Precursor: m/z 216 M⁺•
-
Pathway 1: Symmetric Benzyl-like Cleavage The central C-C bond in the ethylene bridge is weak due to the stabilizing effect of the oxygen atoms (alpha-effect).
-
Product:m/z 108 (Py-O-CH₂⁺). This is often the base peak in EI spectra of symmetric ethers.
-
-
Pathway 2: Pyridyl Ring Cleavage
-
Product:m/z 78 (Py⁺).
-
Product:m/z 51 (C₄H₃⁺). Characteristic ring disintegration.
-
Visualization of Fragmentation Logic
Experimental Protocols
Protocol A: LC-MS/MS Analysis (Standard)
Objective: Identification and Quantification.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Methanol (Stock: 1 mg/mL).
-
Dilute to 1 µg/mL using 50:50 Water:Methanol + 0.1% Formic Acid.
-
Note: Formic acid is crucial to ensure protonation of the pyridine nitrogen.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Settings (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Scan Type: Product Ion Scan (Precursor 217.1).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Low CE (15 eV): Preserves m/z 217.
-
Med CE (25 eV): Maximizes m/z 122 and 96.
-
High CE (40 eV): Generates m/z 79 and 52.
-
-
Protocol B: GC-MS Analysis (Alternative)
Objective: Purity check (requires volatile sample).
-
Sample Preparation:
-
Dissolve in Ethyl Acetate or Dichloromethane (1 mg/mL).
-
Caution: Do not use protic solvents like water/methanol for GC injection if derivatization is not performed.
-
-
GC Conditions:
-
Column: HP-5ms or DB-5 (5% Phenyl Methyl Siloxane).
-
Inlet Temp: 250°C.
-
Oven: 100°C (1 min) -> 20°C/min -> 300°C.
-
-
MS Settings:
-
Source: EI (70 eV).
-
Scan Range: m/z 40–300.
-
Solvent Delay: 3.0 min (to avoid solvent filament trip).
-
References
-
National Institute of Standards and Technology (NIST). Pyridine, 4-methoxy- Mass Spectrum (Analogous Ether Fragmentation). NIST Chemistry WebBook.[4] Available at: [Link]
-
Freie Universität Berlin. Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry (Dissertation).[5] (Contains data on 1,2-bis(pyridin-4-yloxy)ethane ligands). Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Google Patents.Resist composition and oxime compound (US8173350B2). (References synthesis and characterization of the title compound).
Sources
UV-Vis absorption spectra validation for pyridine-ether compounds
Title: Spectroscopic Validation of Pyridine-Ether Compounds: A Comparative Guide to UV-Vis Technologies
Introduction Pyridine-ether derivatives are foundational scaffolds in modern pharmaceuticals, agrochemicals, and functional materials. Validating their structural integrity, purity, and concentration requires robust analytical techniques. UV-Vis absorption spectroscopy is a primary tool for this validation, as the unique electronic environment of the heteroaromatic pyridine ring coupled with the ether linkage produces highly specific spectral signatures. This guide provides an in-depth comparison of UV-Vis spectrophotometer architectures—Photodiode Array (PDA) versus Double-Beam Scanning—and outlines a self-validating experimental protocol compliant with USP <857> standards.
Mechanistic Causality: Electronic Transitions in Pyridine-Ethers
To accurately validate pyridine-ether compounds, one must understand the causality behind their absorption spectra. Pyridine exhibits a distinct UV-Vis profile driven by the non-bonding electrons on the nitrogen atom. The lowest energy transition involves the n→π* orbitals, typically observed as a broad, low-intensity band between 320–380 nm[1]. Because this transition is forbidden by symmetry rules, its molar absorptivity is significantly lower than the allowed π→π* transition, which appears as a high-intensity peak around 240–260 nm[1].
When an ether linkage is introduced to the pyridine ring, it acts as an auxochrome. The lone pairs on the ether oxygen conjugate with the aromatic π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This interaction induces a bathochromic (red) shift and a hyperchromic effect (increased absorbance intensity). Furthermore, solvent polarity heavily influences these transitions: polar solvents stabilize the non-bonding electrons via hydrogen bonding, causing a hypsochromic (blue) shift in the n→π* band[2]. Understanding these shifts is critical for avoiding false negatives during structural validation.
Technology Comparison: PDA vs. Double-Beam Scanning Spectrophotometers
Selecting the correct instrument architecture dictates the resolution and accuracy of the validation data. The two dominant technologies for UV-Vis analysis are Photodiode Array (PDA) and Double-Beam Scanning spectrophotometers.
-
Photodiode Array (PDA): Employs a reversed-optics design where all wavelengths of light pass through the sample simultaneously and are dispersed by a grating onto an array of photodiodes[3]. This allows for instantaneous full-spectrum acquisition, making it ideal for rapid kinetics and integration with High-Performance Liquid Chromatography (HPLC)[4].
-
Double-Beam Scanning: Utilizes a beam splitter to divide monochromatic light into two parallel paths—one through the sample and one through a reference blank[5]. This design continuously compensates for lamp intensity fluctuations and detector drift, yielding superior photometric accuracy and baseline stability[3][5].
| Specification / Feature | Photodiode Array (PDA) | Double-Beam Scanning | Impact on Pyridine-Ether Analysis |
| Optical Design | Reversed optics; dispersed light hits diode array[3] | Beam splitter; parallel sample and reference paths[5] | Double-beam provides real-time blank correction, crucial for detecting the low-intensity n→π* transition. |
| Data Acquisition Speed | Instantaneous full-spectrum capture (milliseconds)[3] | Sequential scanning (seconds to minutes)[3] | PDA is superior for high-throughput screening or monitoring rapid degradation kinetics of the ether linkage. |
| Spectral Resolution | Fixed by diode pitch (typically 1–2 nm)[3] | Variable slit width (down to 0.5 nm)[6] | Double-beam resolves the fine vibrational structure of the pyridine ring more accurately. |
| Photometric Accuracy | Good, but susceptible to stray light at UV extremes[4] | Excellent; highly stable baseline[5] | Double-beam ensures accurate quantification of the high-energy π→π* band at ~240 nm. |
Self-Validating Experimental Protocol (USP <857> Compliant)
A robust validation protocol must be a self-validating system. This means the instrument's fitness-for-purpose is verified concurrently with the sample analysis, ensuring absolute trustworthiness of the data. The following step-by-step methodology integrates United States Pharmacopeia (USP) General Chapter <857> system suitability tests (SSTs) directly into the pyridine-ether workflow[7][8].
Step 1: Instrument Qualification (System Suitability) Causality: Before measuring the sample, the optical integrity of the spectrophotometer must be proven to prevent artifactual data.
-
Wavelength Accuracy: Measure a certified holmium oxide solution in perchloric acid. The instrument must identify peak maxima within ±1 nm in the UV region to ensure the π→π* transition of the pyridine-ether is accurately localized[8].
-
Photometric Linearity: Analyze a 60 mg/L solution of potassium dichromate (K2Cr2O7). Verify that the absorbance at 235, 257, 313, and 350 nm is within ±1.0% of certified values[8][9].
-
Spectral Resolution: Measure a 0.02% solution of toluene in hexane against a hexane blank. Calculate the ratio of the absorbance maximum at ~269 nm to the minimum at ~266 nm. A ratio of ≥ 1.3 confirms the spectral bandwidth is ≤ 2 nm, which is mandatory for resolving heteroaromatic fine structures[6][7].
-
Stray Light Limit: Insert a Sodium Iodide (NaI) cut-off filter. Ensure the transmittance at 220 nm is <0.01% T. High stray light causes photometric suppression, which would artificially lower the calculated concentration of the pyridine-ether[8].
Step 2: Solvent Selection and Baseline Correction Causality: Pyridine n→π* transitions are highly sensitive to solvent interactions. Furthermore, the cuvette material must not absorb in the target UV range.
-
Select a spectroscopic-grade, non-polar solvent (e.g., cyclohexane) to preserve the vibrational fine structure, or a polar solvent (e.g., methanol) if simulating physiological conditions is required.
-
Fill two matched quartz cuvettes (10 mm path length) with the chosen solvent. Note: Quartz is mandatory; standard plastic or glass cuvettes absorb heavily below 300 nm, which would completely mask the 240 nm π→π peak[3].*
-
Perform a baseline scan from 200 nm to 450 nm and zero the instrument.
Step 3: Sample Preparation and Spectral Acquisition
-
Prepare a 100 µM stock solution of the pyridine-ether compound.
-
Perform serial dilutions to establish a calibration curve (e.g., 5 µM, 10 µM, 20 µM, 40 µM). Ensure the maximum absorbance remains within the linear dynamic range of the detector (typically 0.1 – 1.5 Absorbance Units).
-
Scan each concentration from 200 nm to 450 nm.
-
Record the λmax and absorbance values for both the high-intensity π→π* transition and the low-intensity n→π* transition.
Step 4: Orthogonal Data Validation Causality: Spectral data alone cannot definitively prove isomeric structure without theoretical grounding.
-
Calculate the experimental molar absorptivity (ε) using the Beer-Lambert Law (
). -
Compare the experimental λmax and ε values with theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., using the B3LYP functional and 6-311+G(d,p) basis set). This orthogonal comparison validates the specific structural isomer of the pyridine-ether, as different substitution patterns on the pyridine ring will yield distinct theoretical excitation energies[2][10].
Experimental Workflow Diagram
UV-Vis validation workflow for pyridine-ether compounds under USP <857> guidelines.
References
-
2.3: Effect of Non-bonding Electrons - Chemistry LibreTexts. 1
-
Validating Device Performance According to USP Chapter Specifications with SPECORD PLUS UV/Vis Spectrophotometers - Microbioz India. 6
-
Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter - Spectroscopy Online. 7
-
A Comprehensive Review of UV-visible spectroscopy - IJPRA Journal. 4
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857> - Agilent. 8
-
UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry - Agilent.9
-
Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed. 10
-
A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS - IJNRD.5
-
UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation - PubMed. 2
-
UV-Visible Spectrophotometers – Short Stories in Instrumental Analytical Chemistry - BCcampus. 3
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV-Visible Spectrophotometers – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. microbiozindia.com [microbiozindia.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Purity Standards for 4-(2-pyridin-4-yloxyethoxy)pyridine: A Comparative Analytical Guide
Executive Summary
4-(2-pyridin-4-yloxyethoxy)pyridine (CAS: 50789-62-3), also known as 1,2-bis(pyridin-4-yloxy)ethane , is a critical bidentate ligand used in the synthesis of Metal-Organic Frameworks (MOFs) and as an additive in high-resolution photoresist compositions.[1][2][3][4] Its performance in these applications is strictly governed by purity; even trace isomeric impurities or hydration can disrupt crystal lattice formation or alter the refractive index of resist layers.[1][2][3][4]
This guide challenges the traditional reliance on Elemental Analysis (EA) as the sole "Gold Standard" for this compound. While EA provides necessary compositional confirmation, it is insufficient for detecting isomeric contaminants or non-stoichiometric solvates common in pyridine-ether synthesis.[1][2][3][4] We present a validated, multi-modal approach comparing EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) to establish a robust purity standard.
Part 1: The Primary Standard – Elemental Analysis (CHN)[1][2][3][4]
Elemental Analysis remains the first line of defense for verifying bulk composition.[1][2][3][4] For this compound, the theoretical composition is derived from the formula C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol ).[1][3][4]
Theoretical vs. Acceptance Criteria
To validate a batch as "Analytical Grade," the experimental values must fall within the industry-standard tolerance of ±0.4% from the theoretical values.[1][2][3][4]
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Common Failure Mode |
| Carbon (C) | 66.65% | 66.25% – 67.05% | Low C often indicates retained inorganic salts or moisture.[1][2][3][4] |
| Hydrogen (H) | 5.59% | 5.19% – 5.99% | High H suggests trapped solvent (e.g., Ethanol, Water).[1][2][3][4] |
| Nitrogen (N) | 12.96% | 12.56% – 13.36% | Deviations often signal incomplete combustion of the pyridine ring.[2][3][4] |
Methodological Protocol: Combustion Analysis
Objective: Ensure complete oxidation of the pyridine ring, which can be refractory (hard to burn).[1][2][3][4] Instrument: Flash 2000 or Elementar vario EL cube.
-
Calibration: Use Acetanilide (C₈H₉NO) as the primary standard (K factor calibration).[1][2][3][4] It structurally mimics the aromatic amide/amine content.[1][2][3][4]
-
Sample Prep: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours prior to weighing. Pyridine ethers are hygroscopic; surface moisture will skew %C downwards.[1][2][3][4]
-
Combustion: Set furnace temperature to 950°C with oxygen boost (2-3 seconds) to prevent char formation.
-
Validation: Run a check standard (e.g., Sulfanilamide) every 10 samples.
Part 2: Orthogonal Validation – Why EA is Not Enough[1][2][3][4]
While EA confirms the ratio of atoms, it cannot distinguish between the target 4,4'-isomer and potential 2,4'- or 2,2'-isomers formed during the nucleophilic substitution of 4-chloropyridine.[3][4] This is where chromatographic and spectroscopic standards become essential.[1][2][3][4]
Alternative 1: High-Performance Liquid Chromatography (HPLC)
Role: Detects organic impurities and isomers.[1][2][3][4] Performance: Superior to EA for purity quantification but requires a reference standard.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][2][3][4]
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[1][2][3][4] The TFA is critical to protonate the pyridine nitrogens, preventing peak tailing.[1][2][3][4]
Alternative 2: Quantitative NMR (qNMR)
Role: The "Absolute" Standard.[1][2][3][4] Determines purity without a reference standard of the analyte itself.[1][2][3][4] Performance: Detects residual solvents (water, ethanol) that EA might misinterpret as "high Hydrogen."
-
Internal Standard: Maleic Acid (traceable to NIST SRM).[1][3][4]
-
Solvent: DMSO-d₆ (ensures full solubility of the ligand).[1][3][4]
-
Protocol: Integration of the characteristic O-CH₂ triplet at ~4.4 ppm relative to the internal standard.
Part 3: Comparative Data Analysis
The following table simulates a comparison of three commercial batches, demonstrating how EA can be misleading if used in isolation.
| Batch ID | EA Result (C/H/N) | HPLC Purity (Area %) | qNMR Purity (wt %) | Verdict |
| Batch A | Pass (Within ±0.2%) | 99.8% | 99.5% | Premium Grade (Suitable for MOF growth) |
| Batch B | Fail (C: -0.8%) | 99.1% | 94.2% | Wet/Solvated. HPLC misses water/salts; EA and qNMR catch it. |
| Batch C | Pass (Within ±0.3%) | 92.0% | 98.5% | Isomeric Mixture. EA sees correct atoms; HPLC reveals 2,4'-isomer impurity.[1][2][3][4] |
Key Insight: Batch C passes EA because the isomer (2,4'-isomer) has the exact same elemental formula as the target. Only HPLC reveals this critical defect.[2][3][4]
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for certifying this compound.
Figure 1: Integrated Analytical Workflow. Note how "Fail_Isomer" can occur even if EA passes, necessitating the HPLC step.[1][2][3][4]
References
-
Freie Universität Berlin. (2011).[1][3][4][5] Self-Assembly of Metallo-Supramolecular Architectures (Dissertation). Contains melting point and NMR characterization data for bis-pyridyl ligands. Retrieved March 6, 2026, from [Link][1][3][4]
-
Google Patents. (2012).[1][3][4] US8173350B2 - Oxime compound and resist composition containing the same.[1][2][3][4] Lists 1,2-bis(4-pyridyloxy)ethane as a resist additive.[1][2][3][4][6][7] Retrieved March 6, 2026, from [1][3][4]
Sources
- 1. 58530-47-5|2-(Pyridin-4-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. 58530-47-5|2-(Pyridin-4-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. US8173350B2 - Oxime compound and resist composition containing the same - Google Patents [patents.google.com]
- 4. US20030119957A1 - Resist composition - Google Patents [patents.google.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. CN100354257C - Sulfonate and a resist composition - Google Patents [patents.google.com]
- 7. US8173350B2 - Oxime compound and resist composition containing the same - Google Patents [patents.google.com]
Safety Operating Guide
4-(2-pyridin-4-yloxyethoxy)pyridine proper disposal procedures
Safe Disposal Protocol: 4-(2-pyridin-4-yloxyethoxy)pyridine
Executive Summary: Immediate Action Plan
This compound (likely synonym: 1,2-bis(pyridin-4-yloxy)ethane) is a bis-pyridyl ether used primarily as a ligand in coordination chemistry or a cross-linker in organic synthesis.
-
Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed .
-
Waste Stream: Non-Halogenated Organic Waste .
-
Critical Incompatibility: Do NOT mix with strong acids (exothermic neutralization) or strong oxidizers.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Identification & Hazard Profile
Accurate disposal begins with precise identification. As a specialized research chemical, specific Safety Data Sheets (SDS) may be sparse. The following profile is derived from Structure-Activity Relationships (SAR) of analogous bis-pyridyl compounds (e.g., 1,2-bis(4-pyridyl)ethane).
| Feature | Specification |
| Chemical Name | This compound |
| Common Synonyms | 1,2-bis(pyridin-4-yloxy)ethane; 4,4'-(ethane-1,2-diylbis(oxy))dipyridine |
| Likely CAS | Not widely listed (Treat as Novel/Research Grade) |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Physical State | Solid (Crystalline powder, likely white to off-white) |
| Acidity/Basicity | Weak Base (Pyridine nitrogen lone pairs) |
| GHS Classification | Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Critical Safety Note: In the absence of a specific SDS, the Precautionary Principle mandates handling this substance as a Category 3 Toxic and Category 2 Irritant .
Pre-Disposal: Segregation & Compatibility
Proper segregation prevents dangerous chemical reactions in the waste container.
Incompatibility Matrix
| Chemical Class | Compatibility Status | Risk Analysis |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Exothermic acid-base reaction; potential for fuming. |
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Risk of fire/explosion; pyridine rings are combustible. |
| Halogenated Solvents (DCM) | Compatible | Can be co-packed only if the waste stream allows halogenated organics. |
| Non-Halogenated Solvents | Compatible | Ideal co-solvent for liquid disposal (e.g., Acetone, Methanol). |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Substance)
-
Context: Expired reagent or excess solid from synthesis.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant screw cap.
-
Transfer: Transfer the solid carefully using a spatula or powder funnel to avoid dust generation. Do not sweep dust into the air.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound (Solid)"
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from acid waste streams.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
-
Context: The chemical is dissolved in a solvent (e.g., Methanol, DMF).
-
pH Check: Ensure the solution is neutral or slightly basic. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container.
-
Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste container. -
If dissolved in Acetone/Methanol/DMF
Non-Halogenated Waste container.
-
-
Labeling: List all solvents and the pyridine derivative (approximate %).
-
Example: "Acetone (95%), this compound (5%)".
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Collection: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear polyethylene bag (minimum 4 mil thickness).
-
Double-Bagging: Seal the first bag with tape, then place it inside a second bag.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste Drum (often a fiber drum or black bucket). Do not throw in regular trash.
Decision Logic Diagram
The following flowchart guides the decision-making process for disposing of pyridine-ether derivatives.
Caption: Decision tree for the safe segregation and packaging of pyridine-ether waste streams.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process:
-
Evacuate & Ventilate: Clear the immediate area. Pyridine derivatives can have unpleasant odors and respiratory effects.
-
PPE: Don double nitrile gloves , safety goggles, and a lab coat. If dust is present, use an N95 respirator .
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then sweep carefully.
-
Liquids: Absorb with vermiculite or sand . Do not use combustible materials like sawdust.
-
-
Clean Up: Place all spill debris into a hazardous waste bag/container.
-
Decontamination: Wipe the surface with a mild detergent solution (soap and water). Avoid bleach, as it may react with amine/pyridine residues.
References
Personal protective equipment for handling 4-(2-pyridin-4-yloxyethoxy)pyridine
Handling specialized organic building blocks requires a rigorous, scientifically grounded approach to safety. 4-(2-pyridin-4-yloxyethoxy)pyridine (CAS 50789-62-3)[1], also known as 1,2-bis(pyridin-4-yloxy)ethane[2], is a bidentate ligand widely used by researchers in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates[3][4].
Because this compound features two basic pyridine rings linked by a flexible ethoxy chain, it presents specific handling challenges. This guide establishes a self-validating safety and operational framework to ensure absolute protection and procedural integrity in your laboratory.
Hazard Profile & Toxicological Causality
To handle a chemical safely, one must understand the why behind its hazards. The molecular architecture of this compound dictates its interaction with biological tissues:
-
Dermal and Ocular Toxicity: The nitrogen atoms on the pyridine rings are highly nucleophilic and basic. Upon contact with the moisture in mucous membranes or the cornea, they can cause localized alkaline irritation (H315, H319).
-
Systemic Absorption: Unlike highly rigid analogs (e.g., 4,4'-bipyridine), the flexible ethoxy (-O-CH₂-CH₂-O-) linker increases the molecule's lipid solubility. This flexibility can theoretically enhance transdermal absorption, making robust barrier protection critical.
-
Respiratory Hazards: As a fine crystalline powder, aerosolized particulates can bypass the upper respiratory tract. Once lodged in the alveolar space, the compound's basicity causes acute respiratory irritation (H335).
Quantitative Hazard Data
| Property / Hazard Class | Value / Specification | Causality & Impact |
| Molecular Weight | 216.24 g/mol | Small enough to pose an inhalation risk if aerosolized as fine dust. |
| Appearance | White to light yellow crystalline powder | Prone to static cling; requires anti-static handling techniques. |
| GHS Classification | Skin Irrit. 2 (H315) | Basic pyridine nitrogen causes localized epidermal inflammation. |
| GHS Classification | Eye Irrit. 2 (H319) | High risk of corneal abrasion and chemical conjunctivitis. |
| GHS Classification | STOT SE 3 (H335) | Micro-particulates induce respiratory tract spasms and irritation. |
The Personal Protective Equipment (PPE) Ecosystem
Selecting PPE is not a passive checklist; it is an active defense system based on the [5][6].
-
Hand Protection (Nitrile Gloves): Always use nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance to basic organic amines and pyridine derivatives compared to latex, effectively preventing transdermal permeation.
-
Eye Protection (Chemical Splash Goggles): Standard safety glasses are insufficient. Snug-fitting goggles must be worn. Causality: The powder form poses a high risk of aerosolization; goggles prevent micro-dust from bypassing the lenses.
-
Respiratory Protection (N95/P100): When handling bulk quantities (>1g) outside of engineering controls, an N95 or P100 particulate respirator is mandated per [7][8].
Workflow for selecting appropriate PPE based on the operational scale of the chemical.
Operational Protocols (Self-Validating Systems)
Every protocol must contain an internal feedback loop to validate that the safety measure was successful.
Protocol A: Safe Weighing and Solution Preparation
-
Engineering Control Verification: Before opening the reagent bottle, verify the fume hood flow rate is actively pulling between 80–100 feet per minute (fpm).
-
Static Mitigation: Pyridine derivative powders are highly prone to static cling. Wipe the weighing spatula and the balance area with an anti-static cloth. Causality: This eliminates electrostatic repulsion, drastically reducing the risk of the powder spontaneously aerosolizing during transfer.
-
Closed-System Transfer: Tare a closed anti-static weigh boat. Transfer the chemical inside the fume hood. Close the weigh boat before moving it to the analytical balance if the balance is located outside the hood.
-
Dissolution & Validation: Transfer the powder into the reaction vessel. Slowly add your solvent (e.g., Ethanol, DMF, or DMSO).
-
Self-Validation Step: Visually inspect the solution against a light source. Complete dissolution without residual suspension confirms the absence of aggregated powder, successfully neutralizing the inhalation hazard and allowing you to safely transition to standard liquid-handling PPE protocols.
-
Protocol B: Spill Response and Decontamination
Dry sweeping a spilled pyridine derivative is a critical error that will immediately aerosolize the irritant.
-
Isolation: Evacuate personnel from the immediate area and don a P100 respirator if the spill occurred outside the fume hood.
-
Containment via Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water). Causality: Wetting physically binds the micro-particles, suppressing dust generation and preventing inhalation.
-
Collection: Use damp absorbent pads to wipe up the material, working from the outside of the spill toward the center.
-
Chemical Neutralization & Validation: Swab the affected benchtop with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any residual basic pyridine, followed by a distilled water rinse.
-
Self-Validation Step: Touch a strip of universal pH paper to the final rinse water on the bench. A pH of 7.0 confirms the complete removal and neutralization of the basic pyridine residue.
-
Disposal and Waste Management
Improper disposal of bis-pyridine derivatives can lead to dangerous cross-reactions in waste carboys.
-
Segregation: Dispose of all solutions and contaminated consumables (weigh boats, gloves) in a dedicated "Hazardous Organic Waste" container.
-
Chemical Incompatibilities: Never mix pyridine derivatives with strong oxidizing waste (e.g., nitric acid or peroxides). Causality: The organic ether linkage and the electron-rich pyridine rings can undergo rapid, exothermic oxidation, potentially leading to a pressure build-up or explosion in the waste container.
-
Labeling: Clearly label the waste stream: "Hazardous Organic Waste: Contains Pyridine Derivatives (Basic Irritant)."
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). National Academies Press. [Link]
-
29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration (OSHA).[Link]
Sources
- 1. This compound | CAS#:50789-62-3 | Chemsrc [chemsrc.com]
- 2. CAS:50789-62-3,二元含氮MOF配体,购买,MOF|COF|AIE分子全品类科研材料合成供应商-东禾生物 [aqdonghe.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. mdpi.com [mdpi.com]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 29 CFR § 1910.134 - Respiratory protection. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. OSHA Standard 29 CFR 1910.134: Respiratory Protection - Workplace Material Handling & Safety [workplacepub.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
